molecular formula C13H8F2O2 B1593121 3',4'-Difluorobiphenyl-4-carboxylic acid CAS No. 505082-81-5

3',4'-Difluorobiphenyl-4-carboxylic acid

Cat. No.: B1593121
CAS No.: 505082-81-5
M. Wt: 234.2 g/mol
InChI Key: VDZUPTTUUMOUPT-UHFFFAOYSA-N
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Description

3',4'-Difluorobiphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8F2O2 and its molecular weight is 234.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZUPTTUUMOUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648807
Record name 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
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Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-81-5
Record name 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 505082-81-5
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Foundational & Exploratory

3',4'-Difluorobiphenyl-4-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3',4'-Difluorobiphenyl-4-carboxylic Acid

Executive Summary

This compound is a highly valuable building block in modern medicinal chemistry and materials science. The presence of the 3,4-difluorophenyl moiety significantly influences the physicochemical and pharmacokinetic properties of target molecules, such as metabolic stability and binding affinity, making it a desirable structural motif in drug design.[1] The carboxylic acid group serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration.[2][3] This guide provides a comprehensive overview of the principal synthetic pathways for this compound, with a primary focus on the robust and widely adopted Suzuki-Miyaura coupling. Alternative strategies, including the classic Ullmann condensation and emerging C-H activation methods, are also discussed. Each section offers deep mechanistic insights, detailed experimental protocols, and a comparative analysis to assist researchers in selecting the optimal route for their specific application.

Introduction: The Strategic Importance of Fluorinated Biaryls

The synthesis of biaryl structures is a cornerstone of modern organic chemistry, and fluorinated analogues have garnered particular attention from the pharmaceutical industry. The introduction of fluorine atoms can profoundly alter a molecule's properties, including lipophilicity, pKa, and conformation, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold, in particular, combines the structural rigidity of the biphenyl core with the unique electronic properties of the difluoro-substituted ring and the versatile functionality of the carboxylic acid. The carboxyl group is a key feature in over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[2][4] This guide serves as a practical resource for chemists engaged in the synthesis of this important intermediate, providing both foundational knowledge and field-proven protocols.

Core Synthesis Pathways

The construction of the C-C bond between the two phenyl rings is the central challenge in synthesizing this compound. Several cross-coupling methodologies have been developed to achieve this transformation efficiently.

cluster_start Starting Materials cluster_target Target Molecule A 4-Halobenzoic Acid (or derivative) Target This compound A->Target Suzuki Coupling (with Boronic Acid) A->Target C-H Activation B 3,4-Difluorophenyl Source B->Target Ullmann Reaction (with Aryl Halide) B->Target C-H Activation

Caption: Primary strategies for the synthesis of the target biaryl carboxylic acid.

The Suzuki-Miyaura Coupling: The Modern Workhorse

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most versatile and widely used method for constructing biaryl linkages. The reaction's success stems from its mild conditions, tolerance of a vast array of functional groups, and the low toxicity of its boron-based reagents.[5] The key transformation involves the cross-coupling of an organoboron species (e.g., (3,4-difluorophenyl)boronic acid) with an organohalide (e.g., 4-bromobenzoic acid).

Mechanistic Rationale: The catalytic cycle is a well-understood sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzoic acid), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (3,4-difluorophenyl) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Na₂CO₃) is crucial for activating the boronic acid to facilitate this step.[5]

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd Ar¹-Pd(II)L₂-Ar² transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Regenerates Catalyst product Ar¹-Ar² red_elim->product ar1x Ar¹-X (4-Bromobenzoic acid) ar1x->ox_add ar2b Ar²-B(OH)₂ (3,4-Difluorophenylboronic acid) + Base ar2b->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on specific substrate reactivity and laboratory conditions.

  • Reaction Setup: To a microwave reaction vial or a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 equiv), (3,4-difluorophenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst such as PdCl₂(dppf) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos) (1-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv).[6]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water, such as 4:1 Dioxane/H₂O or THF/Toluene/H₂O, is commonly used.[6] The system must be purged with an inert gas (Nitrogen or Argon) and maintained under an inert atmosphere.

  • Heating: Heat the reaction mixture to the target temperature (typically 80-120 °C) and stir for the designated time (2-16 hours).[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate. Acidify the aqueous layer with 2M HCl to a pH of < 4, which protonates the carboxylate and makes the product insoluble in water.[7]

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers.[8]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[7][9]

The Ullmann Condensation: A Classic Approach

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules.[10] Traditionally, this reaction requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper powder, which can limit its functional group tolerance and lead to side products.[11]

Mechanistic Rationale: The mechanism involves the formation of an active copper(I) species. This species undergoes oxidative addition with an aryl halide molecule. A subsequent step, either involving another oxidative addition/reductive elimination or a related pathway, leads to the formation of the C-C bond and a copper halide salt.[10] Modern variations use soluble copper catalysts with activating ligands, allowing for significantly milder reaction conditions.[12]

Applicability and Limitations: While effective for symmetrical biaryls, synthesizing an unsymmetrical product like this compound via a classic Ullmann coupling is challenging and would require using a large excess of one reactant to favor the desired cross-coupling product.[10] Furthermore, removing copper impurities from the final product can be difficult, often requiring extensive washing or the use of chelating agents.[12]

Emerging Strategies: C-H Activation

Direct C-H activation is a cutting-edge strategy that offers a more atom- and step-economical approach to biaryl synthesis.[13] This method circumvents the need to pre-functionalize the starting materials (e.g., into boronic acids or halides). In principle, 1,2-difluorobenzene could be directly coupled with a benzoic acid derivative.

Mechanistic Rationale: These reactions are typically catalyzed by transition metals like palladium or rhodium.[13][14] The reaction often proceeds via a "directing group," where a functional group on one of the substrates (in this case, the carboxylic acid) coordinates to the metal center. This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.[14][15] While powerful, this field is still evolving, and developing highly selective and generalizable protocols remains an active area of research.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as substrate availability, required scale, and tolerance for specific reaction conditions.

FeatureSuzuki-Miyaura CouplingUllmann Condensation (Classic)C-H Activation
Catalyst Palladium (Pd)Copper (Cu)Palladium (Pd), Rhodium (Rh)
Temperature Mild to Moderate (RT - 120 °C)High (>200 °C)Moderate to High
Substrate Scope Very BroadModerate (sensitive groups may degrade)Varies, often substrate-specific
Key Advantage High functional group toleranceLow-cost catalyst (copper)High atom economy, fewer steps
Key Disadvantage Catalyst cost, pre-functionalizationHarsh conditions, copper removalCatalyst cost, directing group often needed
Typical Yields Good to Excellent (>70%)Variable, often moderateVariable, highly system-dependent

Purification and Characterization

Regardless of the synthetic pathway, rigorous purification is essential to obtain a high-quality final product suitable for research and development.

Purification Workflow: A standard and effective method for purifying carboxylic acids involves an acid-base extraction followed by recrystallization.[7][9]

A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Extract with Aqueous Base (e.g., 2M NaOH) B->C D Separate Layers C->D E Aqueous Layer (Contains Sodium Carboxylate Salt) D->E Product F Organic Layer (Contains Neutral Impurities) D->F Impurities G Acidify Aqueous Layer (e.g., 2M HCl to pH < 4) E->G H Precipitate Forms G->H I Filter and Collect Solid H->I J Recrystallize from Suitable Solvent I->J K Pure Crystalline Product J->K

Caption: General workflow for the purification of the target carboxylic acid.

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₈F₂O₂; MW: 234.20 g/mol ).[16]

  • Melting Point: A sharp melting point indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This method offers a superior combination of mild conditions, broad functional group compatibility, and typically high yields, making it the preferred choice for both laboratory-scale synthesis and potential scale-up. While classic methods like the Ullmann condensation have historical significance, their harsh conditions limit their modern applicability for complex molecules. Looking forward, direct C-H activation presents an exciting frontier, promising more sustainable and efficient synthetic routes that may become mainstream as the technology matures. The protocols and comparative insights provided in this guide equip researchers with the necessary tools to successfully synthesize this critical building block for advancing drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 3',4'-Difluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS No. 505082-81-5), a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms onto the biphenyl scaffold imparts unique electronic and metabolic properties, making this class of compounds valuable for the development of novel therapeutic agents and advanced materials. This document details the structural and chemical identity, experimentally-derived and computationally-predicted physicochemical parameters, and established analytical methodologies for the characterization of this compound. The causality behind experimental choices and the interpretation of spectral data are discussed to provide field-proven insights for professionals in drug discovery and chemical research.

Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids

The biphenyl-4-carboxylic acid moiety is a well-established scaffold in medicinal chemistry, recognized for its role in anti-inflammatory, analgesic, and antimicrobial agents. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a compelling case for investigation within drug discovery programs. Understanding its fundamental physicochemical properties is a critical first step in harnessing its potential for therapeutic applications.

Chemical Identity and Structure

Proper identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 505082-81-5[1][2]
Molecular Formula C₁₃H₈F₂O₂[3][4]
Molecular Weight 234.2 g/mol [3][4]
Synonyms 4-(3,4-Difluorophenyl)benzoic acid, 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid[1][2]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

PropertyValueMethodSource
Melting Point Not availableExperimental-
Boiling Point Not availableExperimental-
pKa (Acidity Constant) Predicted: ~4.0Computational-
Solubility Insoluble in water; Soluble in polar organic solventsQualitative[5]

Experimental Protocols for Physicochemical Property Determination

The determination of accurate physicochemical data is fundamental to drug development. This section outlines the standard, self-validating protocols for measuring the key properties of this compound.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range constitutes the melting point.

  • Validation: The procedure should be repeated at least twice to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry, powdered sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Controlled heating C->D E Observe melting range D->E F Record onset and clear points E->F G Repeat for reproducibility F->G

Caption: Workflow for Melting Point Determination.

Solubility Determination

Causality: Solubility in aqueous and organic media is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can hinder oral bioavailability.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.[5]

  • Equilibration: The vials are agitated in a constant temperature shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Validation: The experiment is performed in triplicate to ensure the reliability of the results.

Solubility_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to solvent B Seal and equilibrate A->B C Centrifuge or filter B->C D Collect clear supernatant C->D E Analyze concentration (HPLC/UV-Vis) D->E F Calculate solubility E->F

Caption: Workflow for Solubility Determination.

pKa Determination

Causality: The pKa value dictates the ionization state of a molecule at a given pH. For a carboxylic acid, this is crucial for its solubility, membrane permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Collection: The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid.

  • Validation: The titration should be repeated to ensure the accuracy of the determined pKa value.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve known concentration of acid B Titrate with standardized base A->B C Monitor pH B->C D Plot titration curve C->D E Determine pKa at half-equivalence point D->E

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (8H): Expected to appear in the range of 7.0-8.2 ppm. The specific splitting patterns will be complex due to the disubstituted nature of both phenyl rings and the coupling between protons and fluorine atoms.

  • Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically above 10 ppm.[6]

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: Expected in the range of 165-185 ppm.[7]

  • Aromatic Carbons (12C): Expected in the range of 110-160 ppm. The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[8]

  • C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.[9]

  • C=O Stretch (Carbonyl): A strong, sharp absorption between 1710-1680 cm⁻¹.[8]

  • C=C Stretch (Aromatic): Medium intensity peaks around 1600 and 1475 cm⁻¹.[9]

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1100 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234.2. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[10] The presence of the biphenyl system would also lead to characteristic fragmentation of the aromatic rings.

Synthesis and Reactivity

This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

General Synthetic Scheme:

Synthesis A 4-Bromobenzoic acid C This compound A->C Pd catalyst, Base B 3,4-Difluorophenylboronic acid B->C

Caption: General Suzuki-Miyaura coupling for synthesis.

This synthetic route offers a versatile and efficient method for preparing a wide range of substituted biphenyl carboxylic acids.[11][12]

Conclusion

This compound is a molecule with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its fundamental physicochemical properties and the established methodologies for their determination. The presented information serves as a foundational resource for researchers and scientists, enabling a more informed approach to the design and development of novel chemical entities based on this promising scaffold. Further experimental validation of the predicted properties is encouraged to build a more complete and robust dataset for this compound.

References

An In-depth Technical Guide to 3',4'-Difluorobiphenyl-4-carboxylic Acid Structural Analogs: Synthesis, Biological Evaluation, and Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3',4'-difluorobiphenyl-4-carboxylic acid scaffold represents a privileged starting point in modern medicinal chemistry. The strategic incorporation of fluorine atoms onto the biphenyl core imparts unique physicochemical properties that can significantly enhance drug-like characteristics, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs derived from this core. We will delve into detailed experimental protocols for their synthesis, primarily via Suzuki-Miyaura cross-coupling, and for their biological characterization against key therapeutic targets such as urate transporter 1 (URAT1) and cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.

Introduction: The Strategic Advantage of the this compound Core

The biphenyl-4-carboxylic acid moiety is a well-established pharmacophore present in numerous approved drugs. The introduction of a 3',4'-difluoro substitution pattern offers a nuanced approach to molecular design. The two fluorine atoms, being highly electronegative and relatively small, create a distinct electronic profile on the distal phenyl ring. This modification can profoundly influence the molecule's interaction with its biological target and its overall pharmacokinetic profile.

The rationale for employing this fluorinated scaffold is rooted in several key principles of modern drug design:

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and its ability to form crucial interactions with target proteins.[1][2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the drug's half-life and duration of action.[1][2]

  • Improved Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

This guide will provide the necessary technical details to empower researchers to synthesize and evaluate novel analogs based on this promising core structure.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and excellent functional group tolerance.[3]

Synthesis of the Core Scaffold: this compound

The synthesis of the core compound can be efficiently achieved via the Suzuki-Miyaura coupling of 4-bromobenzoic acid and 3,4-difluorophenylboronic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 3,4-Difluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid, 3,4-difluorophenylboronic acid, and potassium carbonate.

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Suzuki_Coupling reactant1 4-Bromobenzoic Acid product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 3,4-Difluorophenylboronic Acid reactant2->product catalyst Pd(OAc)₂ / PPh₃ catalyst->product base K₂CO₃ base->product URAT1_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric_Acid_Lumen Uric Acid URAT1 URAT1 Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell GLUT9 GLUT9 Uric_Acid_Blood Uric Acid GLUT9->Uric_Acid_Blood Uric_Acid_Cell->GLUT9 Efflux Inhibitor 3',4'-Difluorobiphenyl- 4-carboxylic Acid Analog Inhibitor->URAT1 Inhibition COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inhibitor 3',4'-Difluorobiphenyl- 4-carboxylic Acid Analog Inhibitor->COX2 Inhibition

References

A Technical Guide to the Solubility of 3',4'-Difluorobiphenyl-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Difluorobiphenyl-4-carboxylic acid is a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter governing its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document equips researchers with the foundational knowledge and detailed experimental protocols necessary to perform such determinations accurately and efficiently. The guide emphasizes the "why" behind experimental choices, ensuring a robust understanding of the underlying physicochemical principles.

Introduction: The Significance of Solubility for this compound

This compound (DFBCA) possesses a unique combination of structural features: a rigid biphenyl core, a polar carboxylic acid group, and two fluorine atoms on one of the phenyl rings. This amalgamation of functionalities imparts specific physicochemical properties that are attractive in drug discovery and the development of advanced materials. The carboxylic acid group provides a handle for forming salts or amides, while the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity.

Understanding the solubility of DFBCA in various organic solvents is paramount for:

  • Reaction Chemistry: Ensuring that DFBCA is sufficiently dissolved to participate in chemical reactions is crucial for optimizing yields and reaction kinetics.

  • Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.

  • Formulation: For pharmaceutical applications, achieving the desired concentration in a suitable solvent system is essential for developing effective drug delivery systems.

  • Analytical Chemistry: Accurate quantification of DFBCA using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy requires its complete dissolution in the mobile phase or a suitable solvent.

Theoretical Framework: Factors Influencing the Solubility of DFBCA

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For DFBCA, the key structural components influencing its solubility are the nonpolar biphenyl backbone, the polar carboxylic acid group capable of hydrogen bonding, and the electronegative fluorine atoms.

A qualitative prediction of solubility can be made by considering the polarity of the solvent:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group of DFBCA, leading to good solubility.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are also likely to be effective solvents for DFBCA, interacting favorably with the carboxylic acid moiety.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility of the polar DFBCA in these solvents is expected to be limited.

The following diagram illustrates the logical flow for predicting the solubility of DFBCA based on solvent properties.

G cluster_0 Solubility Prediction for this compound DFBCA This compound (Solute) Interactions Intermolecular Forces DFBCA->Interactions Biphenyl (Nonpolar) -COOH (Polar, H-bond donor/acceptor) -F (Electronegative) Solvent Organic Solvent Solvent->Interactions Polarity H-bonding capability Solubility Solubility Outcome Interactions->Solubility "Like Dissolves Like"

Caption: Logical workflow for predicting DFBCA solubility.

Quantitative Determination of Solubility: Experimental Protocols

The most reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This technique involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Chosen analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath.

    • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be precisely controlled and monitored throughout the experiment.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification of the Solute:

    • Dilute the filtered saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical technique to determine the concentration of this compound.

The following diagram illustrates the experimental workflow for the isothermal shake-flask method.

G cluster_workflow Isothermal Shake-Flask Solubility Determination A 1. Add Excess Solute to Solvent B 2. Equilibrate in Shaker Bath (Constant T) A->B C 3. Allow Excess Solid to Settle B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Analytical Techniques for Quantification

The choice of analytical method for determining the concentration of the dissolved DFBCA is dependent on the properties of the compound and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high sensitivity and specificity. A calibration curve must be generated using standard solutions of known concentrations.

  • UV-Vis Spectroscopy: If DFBCA has a distinct chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. A Beer-Lambert law calibration curve is required.

  • Gravimetric Analysis: This method involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residual solid. While simple, it is generally less accurate than chromatographic or spectroscopic methods, especially for low solubilities.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing the solubility of DFBCA in different solvents at various temperatures.

Table 1: Template for Reporting Solubility Data of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
e.g., Acetonee.g., 25Data not availableData not availablee.g., HPLC
e.g., Ethanole.g., 25Data not availableData not availablee.g., UV-Vis
e.g., Toluenee.g., 25Data not availableData not availablee.g., Gravimetric
e.g., Dichloromethanee.g., 25Data not availableData not availablee.g., HPLC

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for DFBCA and the respective solvents before commencing any experimental work.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experimental procedures should be performed in a well-ventilated fume hood.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical and practical framework for its determination. By understanding the factors that influence solubility and by employing robust experimental techniques such as the isothermal shake-flask method, researchers can generate reliable data that is crucial for the effective utilization of this compound in various scientific and industrial applications.

References

A Technical Guide to 3',4'-Difluorobiphenyl-4-carboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS No. 505082-81-5), a key building block in modern medicinal chemistry and materials science. This document details commercially available sources, typical product specifications, established synthetic routes, and robust analytical methodologies for this compound. The guide is intended to equip researchers and drug development professionals with the critical information necessary for its effective procurement, characterization, and application in the laboratory and beyond.

Introduction: The Significance of a Fluorinated Biphenyl Scaffold

This compound is a specialized aromatic carboxylic acid that has garnered significant interest in the field of drug discovery and materials science. The presence of the difluorinated phenyl ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The carboxylic acid moiety provides a versatile handle for further chemical modifications, making it an invaluable starting material for the synthesis of complex molecular architectures.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. In the context of the biphenyl scaffold, the 3',4'-difluoro substitution pattern can lead to improved metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the electronic effects of the fluorine atoms can modulate the acidity of the carboxylic acid and influence the overall electronic nature of the molecule, which can be critical for optimizing target engagement.

Commercial Availability and Procurement

A reliable supply of high-quality starting materials is paramount for any research and development program. This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for pharmaceutical research.

A summary of prominent suppliers is provided below. It is important to note that purity, available quantities, and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierWebsitePurityAvailable Quantities
P&S Chemicals--INVALID-LINK--Inquiry recommendedInquiry recommended
Hangzhou J&H Chemical Co., Ltd.--INVALID-LINK--≥98% min[1]Inquiry recommended
BLDpharm[2]--INVALID-LINK--Inquiry recommendedInquiry recommended
CymitQuimica (distributor for Fluorochem)[3]--INVALID-LINK--97.0%[3]1g, 5g[3]
2A BIOTECH[4]--INVALID-LINK--Inquiry recommendedInquiry recommended
ChemicalBook[5]--INVALID-LINK--Inquiry recommendedInquiry recommended
Anvia Chemicals[6]Not AvailableInquiry recommendedInquiry recommended

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound before use. A typical CoA will include information on the compound's appearance, identity (confirmed by techniques like NMR), purity (often determined by HPLC), and other relevant physical properties.

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl core of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.

The general synthetic strategy involves the coupling of a boronic acid or its ester derivative with an aryl halide. For the synthesis of this compound, two primary retrosynthetic disconnections are plausible, as illustrated below.

G cluster_main Retrosynthetic Analysis of this compound cluster_route_a Route A cluster_route_b Route B target This compound start_A1 4-Bromo- or 4-Iodobenzoic Acid Derivative plus_A + start_A1->plus_A start_A2 3,4-Difluorophenylboronic Acid start_A2->plus_A plus_A->target Suzuki-Miyaura Coupling start_B1 4-Carboxyphenylboronic Acid plus_B + start_B1->plus_B start_B2 1-Bromo-3,4-difluorobenzene or 1-Iodo-3,4-difluorobenzene start_B2->plus_B plus_B->target Suzuki-Miyaura Coupling

Caption: Retrosynthetic pathways for this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the synthesis of biphenyl carboxylic acids via a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize the specific conditions (catalyst, ligand, base, solvent, temperature, and reaction time) for their particular substrate combination.

Materials:

  • Aryl halide (e.g., 4-bromobenzoic acid or 1-bromo-3,4-difluorobenzene)

  • Arylboronic acid (e.g., 3,4-difluorophenylboronic acid or 4-carboxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., toluene/water, dioxane/water, or an aqueous system for green chemistry approaches)[7]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired this compound.

G cluster_workflow Suzuki-Miyaura Coupling Workflow setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Continue if incomplete workup Aqueous Work-up monitor->workup If complete purify Purification workup->purify product Isolated Product purify->product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

General HPLC Method Parameters:

ParameterRecommended Condition
Column C18, e.g., 250 x 4.6 mm, 5 µm particle size
Mobile Phase A gradient of water and acetonitrile (or methanol), with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid)[8]
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30-40 °C)
Injection Volume 5-20 µL

Rationale for Method Parameters:

  • C18 Column: The nonpolar nature of the biphenyl core interacts well with the C18 stationary phase.

  • Acidic Modifier: The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • UV Detection: The aromatic rings of the biphenyl system provide strong UV absorbance, allowing for sensitive detection.

Method development and validation are crucial to ensure the accuracy and reliability of the analytical results. This includes assessing linearity, precision, accuracy, and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Expected ¹H NMR Spectral Features:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically observed in the downfield region of the spectrum, often between 10-13 ppm. The chemical shift can be concentration and solvent dependent.

  • Aromatic Protons: A complex series of multiplets in the aromatic region (approximately 7.0-8.5 ppm). The specific coupling patterns and chemical shifts will be influenced by the fluorine substituents and the carboxylic acid group.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[10]

  • Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-150 ppm). The carbons directly bonded to fluorine will exhibit characteristic C-F coupling.

Expected ¹⁹F NMR Spectral Features:

  • Two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to neighboring protons.

Full spectral assignment can be achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.[11]

Conclusion

This compound is a valuable and versatile building block for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its commercial availability, synthetic methodologies, and analytical characterization. By leveraging the information presented herein, researchers can confidently source, synthesize, and characterize this important compound, thereby accelerating their research and development endeavors.

References

Methodological & Application

Application Note & Protocol: A Modular Suzuki-Miyaura Coupling Approach for the Synthesis of 3',4'-Difluorobiphenyl-4-carboxylic Acid from 2,4-Difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of 3',4'-Difluorobiphenyl-4-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy is designed for adaptability and robustness, commencing with the readily available starting material, 2,4-difluoroaniline. The core of this synthesis is a modular approach, culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each step of the protocol is detailed with expert insights into the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices. This guide is intended to empower researchers to confidently execute this synthesis and adapt it for the creation of analogous biaryl compounds.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that form the structural core of numerous biologically active molecules and advanced materials.[1] The introduction of fluorine atoms into the biphenyl scaffold can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making fluorinated biphenyls particularly attractive in drug discovery. This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. This guide details a reliable and scalable synthetic route starting from 2,4-difluoroaniline.

The overall synthetic strategy involves three key transformations:

  • Diazotization and Iodination: Conversion of the amino group of 2,4-difluoroaniline into an iodo group via a Sandmeyer-type reaction. This creates a reactive handle for the subsequent cross-coupling reaction.

  • Preparation of the Boronic Acid Coupling Partner: While 4-carboxyphenylboronic acid is commercially available, understanding its synthesis provides greater flexibility in designing novel analogues.

  • Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed coupling of the synthesized 1,2-difluoro-4-iodobenzene with 4-carboxyphenylboronic acid to construct the target biphenyl system.[2]

Overall Synthetic Workflow

The multi-step synthesis is visually represented in the workflow diagram below. This modular approach allows for optimization at each stage and the potential for diversification by substituting the coupling partners.

G A 2,4-Difluoroaniline B Diazotization (NaNO2, H2SO4) A->B C 2,4-Difluorobenzenediazonium Sulfate B->C D Iodination (KI) (Sandmeyer Reaction) C->D E 1,2-Difluoro-4-iodobenzene D->E G Suzuki-Miyaura Coupling (Pd Catalyst, Base) E->G F 4-Carboxyphenylboronic Acid F->G H This compound G->H

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1,2-Difluoro-4-iodobenzene via Sandmeyer Reaction

The initial step in this synthesis is the conversion of the amine functionality of 2,4-difluoroaniline into a more versatile iodo group. This is achieved through a two-step, one-pot procedure involving diazotization followed by a Sandmeyer-type iodination. The diazonium salt intermediate is highly reactive and is typically not isolated.[3][4]

Experimental Protocol: Diazotization and Iodination

Materials:

  • 2,4-Difluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-difluoroaniline (1.0 equiv) to a mixture of deionized water and concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath. Stir until a fine slurry of the aniline salt is formed.

  • In a separate beaker, dissolve sodium nitrite (1.1 equiv) in deionized water. Cool this solution in an ice bath.

  • Slowly add the cold sodium nitrite solution to the aniline slurry, keeping the temperature of the reaction mixture between 0 and 5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[5]

  • Iodination: In a separate flask, dissolve potassium iodide (1.2 equiv) in a minimal amount of deionized water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain the reaction temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-difluoro-4-iodobenzene.

Rationale for Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[6]

  • Acidic Conditions: A strong acid like sulfuric acid is necessary to form nitrous acid in situ from sodium nitrite and to protonate the aniline.[4]

  • Potassium Iodide: Potassium iodide serves as the iodide source for the Sandmeyer-type reaction. While copper(I) iodide can also be used, potassium iodide is often sufficient for the preparation of aryl iodides.[7]

Part 2: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthesis is the Suzuki-Miyaura coupling, a powerful and versatile method for the formation of C-C bonds.[2] This reaction couples the newly synthesized 1,2-difluoro-4-iodobenzene with a suitable boronic acid derivative to form the desired biphenyl structure. For this synthesis, 4-carboxyphenylboronic acid is used as the coupling partner.

Mechanism of the Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle cluster_1 A Oxidative Addition B Transmetalation A->B ArPdX Ar-Pd(II)-X A->ArPdX C Reductive Elimination B->C ArPdAr Ar-Pd(II)-Ar' B->ArPdAr C->A Pd0 Pd(0)Ln C->Pd0 ArAr Ar-Ar' (Product) C->ArAr ArX Ar-X (1,2-Difluoro-4-iodobenzene) ArX->A Pd0->A ArPdX->B Base Base (e.g., K2CO3) Base->B ArBOH Ar'-B(OH)2 (4-Carboxyphenylboronic Acid) ArBOH->B ArPdAr->C

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1,2-Difluoro-4-iodobenzene (from Part 1)

  • 4-Carboxyphenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,2-difluoro-4-iodobenzene (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Rationale for Experimental Choices:

  • Palladium Catalyst: A palladium catalyst is essential for the Suzuki-Miyaura coupling. Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a commonly used and effective catalytic system.[9]

  • Base: A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step.[10]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.

Part 3: Purification of this compound

The final step is the purification of the crude product. For carboxylic acids, recrystallization is often an effective method.[11]

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Data Summary

Step Reactants Key Reagents Typical Yield Purity (by NMR)
1 2,4-DifluoroanilineNaNO₂, KI, H₂SO₄70-85%>95%
2 1,2-Difluoro-4-iodobenzene, 4-Carboxyphenylboronic AcidPd(OAc)₂, PPh₃, K₂CO₃80-95%>90% (crude)
3 Crude ProductEthanol, Water>98% (after recrystallization)>99%

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 2,4-difluoroaniline. The modular nature of this synthetic route, centered around the robust Suzuki-Miyaura cross-coupling reaction, offers a high degree of flexibility for the synthesis of other substituted biphenyl compounds. By understanding the rationale behind each experimental step, researchers can confidently implement and adapt this methodology for their specific research needs in drug discovery and materials science.

References

Application Notes and Protocols: 3',4'-Difluorobiphenyl-4-carboxylic acid as a Versatile Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced polymer synthesis.

Introduction: The Strategic Advantage of Fluorination in Polymer Chemistry

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. The high electronegativity and low polarizability of fluorine, coupled with the strength of the carbon-fluorine bond, impart a unique combination of characteristics, including superior thermal and chemical stability, reduced dielectric constant, low moisture absorption, and modified solubility. 3',4'-Difluorobiphenyl-4-carboxylic acid is an exemplary building block that leverages these benefits, offering a rigid biphenyl core for mechanical strength and thermal resistance, while the strategically placed fluorine atoms provide avenues for fine-tuning polymer performance.

This guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of high-performance polymers, such as aromatic polyamides and liquid crystalline polymers. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed modifications and troubleshooting.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its effective use in polymerization reactions.

PropertyValue
IUPAC Name This compound
CAS Number 505082-81-5[1]
Molecular Formula C₁₃H₈F₂O₂[1]
Molecular Weight 246.20 g/mol
Appearance White to off-white crystalline powder
Melting Point >250 °C (Decomposes)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP, DMSO), sparingly soluble in alcohols, and insoluble in water.

Monomer Synthesis: A Protocol for this compound

The most efficient and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol details the coupling of 4-bromobenzoic acid with 3,4-difluorophenylboronic acid.

Materials:

  • 4-Bromobenzoic acid

  • 3,4-Difluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask. In a separate beaker, dissolve potassium carbonate (3.0 eq) in deionized water and add it to the reaction mixture.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the carboxylic acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white crystalline solid.

Expected Yield: 80-90%

Diagram of Monomer Synthesis Workflow:

monomer_synthesis reactants Reactants: 4-Bromobenzoic Acid 3,4-Difluorophenylboronic Acid Catalyst & Base setup Reaction Setup (Toluene/Ethanol/Water) reactants->setup reflux Reflux under N2 (85-90°C, 12-24h) setup->reflux workup Aqueous Work-up & Extraction reflux->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Application in High-Performance Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of the 3',4'-difluorobiphenyl moiety can enhance solubility and lower the dielectric constant of these materials, making them suitable for advanced electronics and aerospace applications.

Protocol 2: Synthesis of an Aromatic Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA).

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Beaker for precipitation

Procedure:

  • Monomer Activation: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.0 eq) and 4,4'-oxydianiline (1.0 eq) in a mixture of NMP and pyridine (5:1 v/v). Add calcium chloride to the solution to improve polymer solubility.

  • Initiation of Polymerization: Add triphenyl phosphite (2.2 eq) to the stirred solution.

  • Polycondensation: Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Pour the solution into a beaker containing a rapidly stirring mixture of methanol and water (1:1 v/v) to precipitate the polyamide.

    • Filter the fibrous polymer, wash thoroughly with methanol and then with hot water to remove residual solvent and salts.

  • Drying: Dry the polyamide in a vacuum oven at 80-100 °C for 24 hours.

Diagram of Polyamide Synthesis Workflow:

polyamide_synthesis monomers Monomers: 3',4'-DFB-4-CA 4,4'-Oxydianiline solvent Solvent System (NMP/Pyridine, CaCl2) monomers->solvent activation Activation with TPP solvent->activation polycondensation Polycondensation (100-110°C, 3-5h) activation->polycondensation precipitation Precipitation in Methanol/Water polycondensation->precipitation purification Washing & Drying precipitation->purification polyamide Aromatic Polyamide purification->polyamide

Caption: Workflow for the synthesis of an aromatic polyamide.

Application in Liquid Crystalline Polymers

The rigid, rod-like structure of the 3',4'-difluorobiphenyl moiety makes it an excellent candidate for the synthesis of thermotropic liquid crystalline polymers (LCPs). These materials exhibit a high degree of molecular order in the molten state, which can be retained upon cooling to form highly oriented, self-reinforcing structures with outstanding mechanical properties.[3]

Protocol 3: Synthesis of a Liquid Crystalline Polyester

This protocol describes a melt polycondensation approach to synthesize a liquid crystalline polyester using this compound, a diol, and a diacetate.

Materials:

  • This compound

  • 4,4'-Biphenol

  • Terephthalic acid

  • Acetic anhydride

  • Zinc acetate (catalyst)

Equipment:

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with a programmable temperature controller.

  • Vacuum pump.

Procedure:

  • Acetylation: In the polymerization reactor, combine 4,4'-biphenol and terephthalic acid with an excess of acetic anhydride. Heat the mixture to reflux for 2-3 hours to convert the hydroxyl and carboxylic acid groups to their acetate and anhydride forms, respectively.

  • Monomer Addition: Add this compound and a catalytic amount of zinc acetate to the reactor.

  • Melt Polycondensation:

    • Slowly raise the temperature to 250-280 °C while stirring under a slow stream of nitrogen to distill off the acetic acid byproduct.

    • Once the evolution of acetic acid has ceased, gradually apply a vacuum to remove any remaining volatiles and drive the polymerization to completion.

    • The viscosity of the melt will increase significantly, indicating the formation of a high molecular weight polymer. The reaction is typically complete within 4-6 hours.

  • Isolation: Cool the reactor under nitrogen and isolate the solid liquid crystalline polyester. The polymer can be ground into a powder for further processing and characterization.

Characterization of the Resulting Polymers

A comprehensive characterization of the synthesized polymers is essential to validate their structure and properties.

  • Structural Characterization:

    • FTIR Spectroscopy: To confirm the formation of amide or ester linkages and the disappearance of carboxylic acid groups. Expected amide C=O stretch around 1650 cm⁻¹.[4]

    • NMR Spectroscopy: To elucidate the detailed polymer structure. The carboxyl carbon should appear between 160-185 ppm in the ¹³C NMR spectrum.[4]

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature (Td). Fluorinated polyamides are expected to have Td (5% weight loss) in the range of 440-470 °C in a nitrogen atmosphere.

    • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg). For these rigid-rod polymers, Tg is expected to be high, typically in the range of 220-300 °C.

  • Mechanical and Dielectric Properties:

    • Tensile Testing: To measure tensile strength, elongation at break, and Young's modulus of polymer films. Fluorinated polyamides often exhibit tensile strengths in the range of 80-110 MPa.

    • Dielectric Spectroscopy: To determine the dielectric constant and loss tangent. The presence of fluorine typically lowers the dielectric constant, with expected values in the range of 2.8-3.5 at 1 MHz.

Illustrative Properties of Polymers Derived from this compound

The following table presents representative data for a polyamide synthesized using the described protocol.

PropertyIllustrative Value
Glass Transition Temperature (Tg) 265 °C
5% Weight Loss Temperature (Td) 455 °C (in N₂)
Tensile Strength 95 MPa
Elongation at Break 6%
Tensile Modulus 3.5 GPa
Dielectric Constant (1 MHz) 3.1

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of advanced, high-performance polymers. Its rigid biphenyl structure, coupled with the strategic placement of fluorine atoms, allows for the creation of materials with an exceptional balance of thermal stability, mechanical strength, and desirable dielectric properties. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of this building block in a wide range of applications, from next-generation electronics to advanced composites.

References

Application Notes and Protocols for Suzuki Coupling with 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the successful execution of the Suzuki-Miyaura cross-coupling reaction utilizing 3',4'-Difluorobiphenyl-4-carboxylic acid as a key building block. The strategic incorporation of the difluorobiphenyl moiety is of significant interest in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other crucial molecular properties. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Biphenyls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] Its versatility and functional group tolerance have made it an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3] The focus of this guide, this compound, represents a valuable synthon. The fluorine atoms can modulate the electronic properties and lipophilicity of a target molecule, while the carboxylic acid provides a handle for further functionalization, for instance, through amide bond formation.[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) species.[6] This is often the rate-determining step of the reaction.[1] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.

  • Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This step requires the activation of the organoboron species by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic moiety to the palladium center.[7]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n B R¹-Pd(II)(X)L_n A->B Oxidative Addition (R¹-X) C R¹-Pd(II)(R²)L_n B->C Transmetalation (R²-B(OR)₂ + Base) C->A Reductive Elimination (R¹-R²)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions, including catalyst, base, and solvent, may be necessary for specific substrates.

Reagents and Materials
ReagentPurposeTypical SupplierNotes
This compoundCoupling PartnerCommercially AvailableEnsure dryness before use.
Aryl BromideCoupling PartnerCommercially AvailableSubstrate scope can be broad.[8]
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))CatalystCommercially AvailableAir-sensitive; handle under inert atmosphere. Other catalysts like Pd(dppf)Cl₂ can also be effective.[9]
Potassium Carbonate (K₂CO₃)BaseCommercially AvailableAnhydrous grade is recommended. Other bases like K₃PO₄ or Cs₂CO₃ can be screened.[6][10]
1,4-DioxaneSolventAnhydrous, DegassedOther solvents like toluene, THF, or DMF can be used.[11][12]
WaterCo-solventDegassedOften beneficial for dissolving the inorganic base.[11]
Argon or NitrogenInert GasGas CylinderEssential for preventing catalyst oxidation.

Step-by-Step Procedure

Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Aryl Bromide - Pd(PPh₃)₄ - K₂CO₃ setup->reagents solvent Add Degassed Solvents (Dioxane/Water) reagents->solvent heating Heat Reaction Mixture (e.g., 90-100 °C) solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup (Acidification & Extraction) monitoring->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end_node End analysis->end_node

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants, typically resulting in a 0.1 to 0.5 M solution with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[13]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired product.

Causality Behind Experimental Choices and Troubleshooting

ObservationPotential CauseSuggested Solution(s)
No or Low Conversion Inactive catalystEnsure proper inert atmosphere technique. Use a fresh bottle of catalyst or a different palladium source/ligand system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos).[14]
Poor solubility of reactantsTry a different solvent system (e.g., DMF, toluene/ethanol/water).[15][16]
Ineffective baseScreen other bases such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can be critical.[6][10]
Side Product Formation (Homocoupling) Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere. Homocoupling of boronic acids can be promoted by oxygen.[11]
Deborylation of Starting Material Prolonged reaction time or harsh conditionsMonitor the reaction closely and stop it once the starting material is consumed. Consider using milder conditions (lower temperature, different base). Boronic acids can be prone to protodeboronation.[16][17]
Hydrolysis of Ester Groups (if present on coupling partner) Strong basic conditions and presence of waterUse a milder base such as KF or CsF.[16][18] Consider non-aqueous conditions if feasible.
Difficulty in Purification Co-elution with byproducts or catalyst residuesOptimize the chromatography solvent system. Consider a different purification method like recrystallization. Filtering the crude reaction mixture through a pad of Celite can help remove some palladium residues.[5]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex molecules. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in drug discovery and development, facilitating the efficient synthesis of novel chemical entities.

References

Application Notes and Protocols for the Esterification of 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3',4'-Difluorobiphenyl-4-carboxylate Esters

3',4'-Difluorobiphenyl-4-carboxylic acid is a key structural motif in medicinal chemistry and materials science. Its derivatives, particularly esters, are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals and liquid crystals. The electronic properties imparted by the fluorine atoms and the rigid biphenyl backbone make these esters valuable for modulating biological activity and material characteristics.

The esterification of this carboxylic acid, however, can be challenging due to the electron-withdrawing nature of the fluoro groups, which deactivates the carboxyl group towards nucleophilic attack. This guide provides detailed protocols for two robust and widely applicable esterification methods, catering to different substrate sensitivities and laboratory requirements: a classic acid-catalyzed method for simple alcohols and a milder, coupling agent-based approach for more sensitive or sterically hindered alcohols.

Method 1: Two-Step Acid Chloride-Based Esterification

This method is highly effective and proceeds in two distinct steps: first, the conversion of the carboxylic acid to a highly reactive acid chloride using thionyl chloride (SOCl₂), followed by the reaction of the acid chloride with the desired alcohol. This approach is particularly useful for less reactive alcohols and when forcing conditions are permissible.

Causality and Experimental Choices:
  • Activation via Acid Chloride: The direct acid-catalyzed Fischer esterification can be sluggish for this deactivated carboxylic acid.[1][2] Converting the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol.[3][4]

  • Thionyl Chloride as Reagent: Thionyl chloride is an excellent choice for this conversion because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed, simplifying the isolation of the intermediate acid chloride.[4][5]

  • Pyridine as a Catalyst/Base: In the second step, a base such as pyridine is often added to neutralize the HCl generated, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

Experimental Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A 3',4'-Difluorobiphenyl- 4-carboxylic acid C Reaction at Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 3',4'-Difluorobiphenyl- 4-carbonyl chloride C->D Gaseous byproducts (SO₂, HCl) removed G Reaction D->G E Alcohol (R-OH) E->G F Pyridine (Base) F->G H Desired Ester G->H Work-up & Purification

Caption: Workflow for the two-step acid chloride esterification method.

Detailed Protocol: Acid Chloride Formation and Subsequent Esterification

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[7]

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 3',4'-Difluorobiphenyl-4-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under a fume hood, carefully add thionyl chloride (SOCl₂) (2.0-5.0 eq), which can also serve as the solvent.[8] Alternatively, an anhydrous solvent like toluene can be used.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction).

  • Heat the reaction mixture to reflux (typically around 80°C for neat SOCl₂) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors. The resulting crude acid chloride can be used directly in the next step.

Step 2: Esterification

  • Dissolve the crude 3',4'-Difluorobiphenyl-4-carbonyl chloride in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath (0°C).

  • In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the stirred acid chloride solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10] This method is particularly advantageous for acid-sensitive substrates or sterically hindered alcohols.[11][12]

Causality and Experimental Choices:
  • Mild Reaction Conditions: This method operates under neutral conditions and often at room temperature, making it compatible with a wide range of functional groups that might not tolerate the harsh conditions of acid-catalyzed or high-temperature reactions.[13]

  • Carbodiimide Activation: DCC or EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10][12]

  • DMAP Catalysis: DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the esterification.[10][14]

  • Byproduct Removal: A key consideration is the removal of the urea byproduct. Dicyclohexylurea (DCU) from DCC is poorly soluble in most organic solvents and can often be removed by filtration. The urea derived from EDC is water-soluble, allowing for easy removal during an aqueous work-up.[15][16]

Reaction Mechanism Diagram

G RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl DCC DCC DCC->O_acyl N_acyl N-Acylpyridinium Intermediate O_acyl->N_acyl + DMAP DCU DCU (Byproduct) DMAP DMAP N_acyl->DMAP regenerated Ester Ester (R-COOR') N_acyl->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester

Caption: Simplified mechanism of the Steglich Esterification.

Detailed Protocol: Steglich Esterification

Materials:

  • This compound

  • Alcohol (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.[16]

  • Stir the mixture in an ice bath (0°C).

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-24 hours, monitoring the reaction by TLC.

  • Work-up for DCC:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.

    • Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

  • Work-up for EDC:

    • The reaction mixture will likely be a clear solution.

    • Transfer the mixture directly to a separatory funnel.

  • Wash the organic solution sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Method Comparison

ParameterAcid Chloride MethodSteglich Esterification
Reagents SOCl₂, Alcohol, PyridineCarboxylic Acid, Alcohol, DCC/EDC, DMAP
Conditions Reflux, then 0°C to RT0°C to RT, neutral pH
Reaction Time 4 - 20 hours (two steps)4 - 24 hours (one pot)
Substrate Scope Good for most primary and secondary alcohols.Excellent for acid-sensitive substrates and sterically hindered alcohols.[11][13]
Key Advantages High reactivity of intermediate, inexpensive reagents.Mild conditions, high yields, broad functional group tolerance.[10]
Key Disadvantages Harsh/corrosive reagents (SOCl₂), requires two steps, not suitable for acid-labile groups.Cost of coupling agents, removal of urea byproduct can be cumbersome (especially DCU).
Byproduct Handling Gaseous HCl and SO₂ (requires fume hood and trapping), pyridinium salt.Insoluble DCU (filtration) or water-soluble urea from EDC (extraction).

References

role of carboxylic acid group in biological activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Multifaceted Role of the Carboxylic Acid Group in Biological Activity: A Guide for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Acid

The carboxylic acid moiety (-COOH) is one of the most prevalent functional groups in medicinal chemistry, deceptively simple in its structure yet profound in its impact on a molecule's biological destiny. Its ubiquity in both endogenous molecules (amino acids, fatty acids) and synthetic drugs is a testament to its versatile ability to engage in a multitude of interactions that govern a compound's pharmacokinetic and pharmacodynamic profiles. This guide moves beyond a textbook definition to provide a practical, in-depth exploration of the strategic importance of the carboxylic acid group. We will dissect its fundamental physicochemical properties, outline its critical roles in molecular recognition and target engagement, and provide actionable protocols for its evaluation in a drug discovery context.

The significance of the carboxylic acid lies in its unique duality: at physiological pH, it exists in a dynamic equilibrium between its protonated, neutral form (-COOH) and its deprotonated, anionic carboxylate form (-COO⁻). This equilibrium, governed by its pKa, is the linchpin of its biological function, enabling it to act as a hydrogen bond donor, a hydrogen bond acceptor, and a center for potent ionic interactions. Understanding and harnessing these properties is paramount for the rational design of effective and safe therapeutics.

Part 1: The Physicochemical Foundation of Biological Activity

The biological effects of a carboxylic acid are a direct consequence of its physicochemical properties. The carboxyl group's influence on a molecule's acidity, lipophilicity, and solubility dictates its journey through the body—from absorption to target binding.

Acidity (pKa) and Ionization State

The pKa of a carboxylic acid is the pH at which the protonated and deprotonated forms are present in equal concentrations. For most simple alkyl carboxylic acids, this value hovers around 4.8. However, the electronic environment of the molecule can significantly modulate this value. Electron-withdrawing groups (e.g., halogens) adjacent to the carboxyl group will lower the pKa, making it a stronger acid, while electron-donating groups will have the opposite effect.

At the physiological pH of blood plasma (~7.4), a typical carboxylic acid will be overwhelmingly deprotonated (>99%) as a carboxylate anion. This anionic state is fundamental to its biological role, governing solubility and the ability to form strong ionic bonds.

Protocol 1: Potentiometric pKa Determination

This protocol provides a reliable method for determining the pKa of a lead compound.

Objective: To accurately measure the pKa of a carboxylic acid-containing compound.

Materials:

  • Test compound

  • Milli-Q or deionized water

  • Methanol or DMSO (co-solvent)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Calibrated pH meter and electrode

  • Automatic titrator (recommended) or manual burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent/water mixture. The co-solvent percentage should be minimized to reduce its effect on the apparent pKa.

  • Titration Setup: Place the sample vial on the stir plate, add a stir bar, and immerse the pH electrode.

  • Acidification: Titrate the solution with 0.1 M HCl until the pH is well below the expected pKa (e.g., pH 2.0).

  • Alkaline Titration: Titrate the acidified solution with 0.1 M NaOH in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use specialized software to calculate the pKa from the first derivative of the titration curve.

Causality Insight: The choice of co-solvent is critical. Organic solvents can shift the apparent pKa. It is essential to report the co-solvent system used and, if possible, extrapolate the pKa to 0% co-solvent for a more accurate aqueous pKa value.

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes. The carboxylic acid group significantly impacts this parameter.

  • Protonated State (-COOH): The neutral form is more lipophilic and can more readily partition into lipid bilayers.

  • Deprotonated State (-COO⁻): The charged carboxylate is highly polar and hydrophilic, which dramatically increases aqueous solubility but hinders passive diffusion across cell membranes.

This pH-dependent lipophilicity is captured by the LogD value, which is the effective lipophilicity at a given pH. For a carboxylic acid, LogD will decrease as the pH increases above its pKa.

Table 1: Impact of Ionization on Physicochemical Properties

PropertyProtonated Form (-COOH)Deprotonated Form (-COO⁻)Implication for Drug Discovery
Charge NeutralAnionic (-1)Governs ionic interactions and transporter recognition.
Solubility Low aqueous solubilityHigh aqueous solubilityCrucial for formulation and bioavailability.
Lipophilicity HigherLowerAffects membrane permeability and plasma protein binding.
H-Bonding Donor and AcceptorAcceptor onlyDictates binding affinity and specificity with target proteins.

Part 2: The Carboxylic Acid in Pharmacodynamics - Target Engagement

The true power of the carboxylic acid group is realized at the molecular target. The carboxylate anion is a superb pharmacophore, capable of forming high-energy interactions that anchor a drug to its binding site.

Key Molecular Interactions
  • Ionic Bonding (Salt Bridges): This is one of the strongest non-covalent interactions in a biological system. The carboxylate anion readily forms salt bridges with positively charged residues on a protein target, such as the side chains of arginine, lysine, or histidine. This interaction is often a primary driver of binding affinity. For example, the carboxylate groups of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac form a critical salt bridge with a conserved arginine residue (Arg120) in the active site of cyclooxygenase (COX) enzymes.

  • Hydrogen Bonding: The carboxylate is an excellent hydrogen bond acceptor, interacting with backbone N-H groups or the side chains of residues like serine, threonine, or tyrosine. The protonated carboxylic acid can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O).

  • Coordination with Metal Ions: Carboxylates are effective chelators of metal ions. This is a key interaction for drugs that target metalloenzymes. For instance, angiotensin-converting enzyme (ACE) inhibitors like lisinopril use their carboxylate group to coordinate with the essential Zn²⁺ ion in the enzyme's active site, effectively inhibiting its function.

Diagram 1: Key Interactions of the Carboxylate Group

G cluster_drug Drug Molecule cluster_target Protein Target drug R-COO⁻ arginine Arginine/Lysine (+ve charge) drug->arginine Ionic Bond (Salt Bridge) serine Serine/Threonine (H-bond donor) drug->serine Hydrogen Bond (Acceptor) zinc Zn²⁺ Ion (Metalloenzyme) drug->zinc Metal Coordination

Caption: Interactions of the carboxylate anion with protein residues.

Part 3: The Carboxylic Acid in Pharmacokinetics - The ADME Profile

While essential for target binding, the carboxylic acid group can present significant challenges for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its charged nature often leads to low passive permeability, high plasma protein binding, and susceptibility to active transport and rapid excretion.

Absorption and Permeability

The low lipophilicity of the carboxylate anion makes passive diffusion across the lipid-rich gut wall challenging. This can result in poor oral bioavailability. However, nature has evolved numerous uptake transporters to handle endogenous carboxylic acids, and these can be exploited. The OATP (Organic Anion Transporting Polypeptide) family of transporters, for example, can facilitate the uptake of some carboxylate-containing drugs from the intestine.

Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption.

Objective: To assess the permeability of a carboxylic acid-containing drug candidate across a human intestinal cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity.

  • Permeability Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min). e. Replace the volume removed with fresh HBSS.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.

Trustworthiness Check: Running high and low permeability controls in parallel validates the assay's performance and ensures the integrity of the Caco-2 monolayer. A P-glycoprotein (P-gp) substrate should also be run to assess efflux activity.

Distribution and Metabolism

The anionic nature of carboxylates often leads to high binding to albumin in the plasma, which can limit the free fraction of the drug available to interact with its target. Metabolically, carboxylic acids are prime substrates for UGT (UDP-glucuronosyltransferase) enzymes, which conjugate them with glucuronic acid. This process forms highly polar acyl glucuronides, which are rapidly eliminated, often through the kidneys.

Part 4: Strategic Modifications and Bioisosteres

When the negative properties of a carboxylic acid (e.g., poor permeability, rapid metabolism) outweigh its binding benefits, medicinal chemists employ several strategies.

Prodrugs

A common strategy is to mask the carboxylic acid as an ester prodrug. The ester is more lipophilic, facilitating absorption. Once in the bloodstream, endogenous esterase enzymes cleave the ester, releasing the active carboxylic acid parent drug. A classic example is the ACE inhibitor enalapril, which is the ethyl ester prodrug of the active diacid enalaprilat.

Bioisosteres

In some cases, the entire carboxylic acid group can be replaced with a bioisostere—a different functional group that retains the key biological activity. The goal is to mimic the acidic proton and the ability to form key ionic or hydrogen bonds while improving the ADME profile.

Table 2: Common Carboxylic Acid Bioisosteres

BioisostereStructureApproximate pKaKey Features
Tetrazole R-CN₄H~4.9Planar, aromatic. The N-H proton is acidic. Forms similar interactions to -COOH.
Hydroxamic Acid R-CONHOH~9Can chelate metal ions. Less acidic than -COOH.
Acylsulfonamide R-CONHSO₂R'5-7N-H proton is acidic. Can be tuned by the R' group.
Hydroxyisoxazole ~4.5Planar, acidic O-H proton.

The choice of bioisostere is highly context-dependent and requires careful consideration of the target's active site architecture. Losartan, an angiotensin II receptor antagonist, famously incorporates a tetrazole ring as a bioisostere for a carboxylic acid, contributing to its excellent oral bioavailability and efficacy.

Diagram 2: Bioisosteric Replacement Strategy

G Start Lead Compound with -COOH Group Problem ADME Liabilities: - Poor Permeability - Rapid Metabolism - High Protein Binding Start->Problem Identify Strategy Replace -COOH with a Bioisostere Problem->Strategy Solution Bioisosteres Candidate Bioisosteres: - Tetrazole - Acylsulfonamide - Hydroxyisoxazole Strategy->Bioisosteres Select End Optimized Compound: - Improved ADME Profile - Retained Target Affinity Bioisosteres->End Synthesize & Test

Caption: Workflow for addressing ADME issues via bioisosteric replacement.

Conclusion

The carboxylic acid group is a powerful tool in the medicinal chemist's armamentarium. Its ability to provide high-affinity binding through strong, specific interactions is unparalleled. However, this same chemical nature presents a distinct set of challenges for drug-like properties. A successful drug discovery program requires a holistic understanding of this functional group—balancing its potent pharmacodynamic contributions against its potential pharmacokinetic liabilities. Through careful analysis, strategic molecular design, and the application of robust in vitro assays as described herein, researchers can effectively harness the power of the carboxylic acid to develop novel, effective therapeutics.

Application Note & Protocol: One-Step Synthesis of Diflunisal via Grignard Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the one-step synthesis of Diflunisal (5-(2,4-difluorophenyl)salicylic acid), a potent non-steroidal anti-inflammatory drug (NSAID), utilizing the carboxylation of a 2,4-difluorophenyl magnesium halide Grignard reagent. This method offers an efficient and direct route to a key pharmaceutical agent, bypassing more complex, multi-step synthetic pathways. This application note details the underlying chemical principles, a robust step-by-step laboratory protocol, and the critical process parameters that ensure a successful and high-yield synthesis. The target audience includes researchers in medicinal chemistry, process development, and organic synthesis.

Introduction: The Strategic Synthesis of Diflunisal

Diflunisal is a well-established NSAID used for the management of pain and inflammation associated with conditions like arthritis.[1][2] Its chemical structure, featuring a difluorophenyl moiety attached to a salicylic acid core, is key to its pharmacological activity.[1][2] While various synthetic routes exist, including transition metal-catalyzed cross-coupling reactions, the Grignard-based approach stands out for its elegance and atom economy.[3][4][5]

The core of this synthesis is the formation of a highly nucleophilic organometallic intermediate, 2,4-difluorophenylmagnesium bromide, which subsequently attacks an electrophilic carbon source—carbon dioxide—to form the desired carboxylate salt. This "one-step" process, encompassing the in-situ formation of the Grignard reagent and its immediate carboxylation, represents a convergent and efficient synthetic strategy.

Reaction Principle and Mechanism

The synthesis proceeds in two fundamental stages occurring in the same reaction vessel:

  • Grignard Reagent Formation: 1-Bromo-2,4-difluorobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2,4-difluorophenylmagnesium bromide. This is a classic oxidative insertion of magnesium into the carbon-bromine bond. The choice of THF is critical; its ability to solvate the magnesium ion stabilizes the Grignard reagent in solution.[6][7]

  • Carboxylation: The highly nucleophilic carbon of the difluorophenyl ring in the Grignard reagent attacks the electrophilic carbon atom of carbon dioxide (CO₂). CO₂ is typically introduced in its solid form (dry ice) or as a gas.[8][9] This reaction forms a magnesium carboxylate salt.

  • Acidic Workup: The reaction is quenched with an aqueous acid (e.g., HCl or H₂SO₄), which protonates the carboxylate salt to yield the final product, Diflunisal, and converts the magnesium salts into water-soluble forms for easy removal.[8]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the one-step synthesis of Diflunisal.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification & Analysis A 1-Bromo-2,4-difluorobenzene + Magnesium Turnings + Anhydrous THF B Initiate with I₂ crystal Reflux A->B Setup under N₂ C Solution of 2,4-Difluorophenylmagnesium Bromide B->C Formation D Cool reaction to -78°C (Dry Ice/Acetone Bath) C->D Transfer to Step 2 E Add crushed Dry Ice (CO₂) in excess D->E Slow Addition F Magnesium Carboxylate Salt Slurry E->F G Quench with cold aq. HCl F->G Transfer to Step 3 H Extract with Ethyl Acetate G->H I Dry organic layer (Na₂SO₄) Evaporate Solvent H->I J Crude Diflunisal I->J K Recrystallize from Ethanol/Water J->K Transfer to Step 4 L Pure Crystalline Diflunisal K->L M Characterization (HPLC, MP, NMR) L->M

Caption: Workflow for the synthesis of Diflunisal.

Detailed Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialGradeSupplierQuantityMolar Eq.
1-Bromo-2,4-difluorobenzene99%Sigma-Aldrich19.3 g (100 mmol)1.0
Magnesium Turnings99.8%Fisher Scientific2.67 g (110 mmol)1.1
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics250 mL-
IodineACS ReagentJ.T. Baker1 crystalCatalytic
Carbon Dioxide (Dry Ice)-Local Supplier~150 gExcess
Hydrochloric Acid3M AqueousVWR200 mL-
Ethyl AcetateACS GradeEMD Millipore3 x 100 mL-
Sodium SulfateAnhydrousSigma-Aldrich~20 g-
Ethanol95%Decon LabsAs needed-

4.2 Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. The entire reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). All glassware must be oven- or flame-dried before use.

  • Solvents: Anhydrous THF is highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Dry Ice: Handle dry ice with insulated gloves to prevent frostbite. Ensure adequate ventilation as it sublimes into CO₂ gas, which can displace oxygen.

  • Acids: Handle hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

4.3 Step-by-Step Procedure

Part A: Synthesis of 2,4-Difluorophenylmagnesium Bromide

  • Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried. Place the magnesium turnings in the flask and flush the entire system with dry nitrogen gas.

  • Initiation: Add a single crystal of iodine to the magnesium turnings. The iodine helps to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-2,4-difluorobenzene in 100 mL of anhydrous THF.

  • Formation: Add approximately 10 mL of the bromide solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be required.[6]

  • Completion: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 60 minutes to ensure complete consumption of the starting material. The resulting dark grey-brown solution is the Grignard reagent, 2,4-difluorophenylmagnesium bromide.[10]

Part B: Carboxylation and Workup

  • Cooling: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Carboxylation: While stirring vigorously, carefully add small pieces of freshly crushed dry ice to the reaction mixture. An exothermic reaction will occur. Continue adding dry ice until the exothermic reaction ceases, ensuring a large excess is present.[8]

  • Warming: Allow the mixture to slowly warm to room temperature overnight, which allows the excess CO₂ to sublime.

  • Quenching: Cool the resulting thick slurry in an ice bath. Slowly and carefully quench the reaction by adding 200 mL of cold 3M HCl. This will protonate the carboxylate and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Part C: Purification and Characterization

  • Recrystallization: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

  • Characterization:

    • Yield: Typically 75-85%.

    • Melting Point: 210–212 °C (Lit. 210–212 °C).[5]

    • Purity (HPLC): ≥99.5%.[5][11]

    • Confirmation: Confirm structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Scientific Rationale and Process Optimization

ParameterRecommended ConditionRationale & Field Insights
Atmosphere Inert (Nitrogen/Argon)The Grignard reagent is a strong base and nucleophile, reacting rapidly with atmospheric moisture (proton source) and oxygen. Failure to maintain an inert atmosphere is the most common cause of low yields.[6]
Solvent Anhydrous Tetrahydrofuran (THF)THF is superior to diethyl ether for forming aryl Grignard reagents from less reactive aryl bromides due to its higher boiling point and better solvating properties for the "Schlenk equilibrium" species. The ether oxygens coordinate to the magnesium, stabilizing the reagent.[7]
Reagent Ratio 1.1 eq. MagnesiumA slight excess of magnesium ensures complete conversion of the aryl bromide. Using a large excess is not cost-effective and can complicate stirring and workup.
Carboxylation Temp. -78 °CThis low temperature minimizes side reactions, such as the Grignard reagent reacting with the newly formed carboxylate to produce a ketone. It also allows for better control of the highly exothermic reaction with CO₂.
CO₂ Source Solid (Dry Ice)Using solid CO₂ provides a convenient and inexpensive way to ensure a large excess of the reagent is present, driving the carboxylation to completion. It also helps maintain the low reaction temperature. Gaseous CO₂ can also be used but requires more specialized equipment.[8]
Workup Acidic (e.g., HCl)An acidic workup is essential for two reasons: 1) It protonates the magnesium carboxylate salt to form the desired carboxylic acid (Diflunisal). 2) It dissolves the magnesium hydroxide/halide byproducts (Mg(OH)X) into water-soluble salts, simplifying the extraction process.[12]

Conclusion

This application note outlines a reliable and scalable one-step protocol for the synthesis of Diflunisal. By carefully controlling reaction conditions, particularly maintaining an inert atmosphere and low temperatures during carboxylation, this method provides high yields of the target compound. The procedure avoids the use of expensive and toxic heavy metal catalysts often employed in alternative synthetic routes, presenting a more cost-effective and environmentally conscious approach suitable for both academic research and process development settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3',4'-Difluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3',4'-Difluorobiphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are grounded in established chemical principles and field-proven experience to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the difluorobiphenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of target molecules. While several synthetic routes exist, the Suzuki-Miyaura cross-coupling reaction is one of the most common and versatile methods for constructing the core biphenyl structure. This guide will primarily focus on this pathway, while also addressing a potential alternative involving a nitrile hydrolysis step.

A prevalent synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobenzoic acid with 3,4-difluorophenylboronic acid . This approach is often favored for its relatively mild reaction conditions and tolerance of various functional groups.[1]

Core Synthesis Workflow: Suzuki-Miyaura Coupling

The primary synthetic route is depicted below. Each stage presents unique challenges and opportunities for optimization.

Synthesis_Workflow cluster_0 Suzuki-Miyaura Coupling cluster_1 Work-up & Purification Reactants 4-Bromobenzoic Acid + 3,4-Difluorophenylboronic Acid Reaction Pd Catalyst Base Solvent Reactants->Reaction Coupling Crude_Product Crude 3',4'-Difluorobiphenyl- 4-carboxylic Acid Reaction->Crude_Product Purification Acid-Base Extraction Recrystallization Crude_Product->Purification Final_Product Pure 3',4'-Difluorobiphenyl- 4-carboxylic Acid Purification->Final_Product

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: The Suzuki-Miyaura Coupling Reaction

Q1: My Suzuki-Miyaura coupling reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

A1: This is a common issue that can often be traced back to a few key factors:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

    • Causality: The carboxylic acid group on 4-bromobenzoic acid can coordinate with the palladium center, potentially deactivating the catalyst.[2] Oxygen can also lead to the oxidation of the active Pd(0) species.

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.

      • Catalyst Choice: While various palladium catalysts can be used, consider using a more robust catalyst system. For instance, palladium on carbon (Pd/C) has been shown to be effective and can be recycled.[3] Alternatively, using pre-catalysts with bulky phosphine ligands can enhance stability and activity.

      • Protecting the Carboxylic Acid: In challenging cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can prevent catalyst inhibition. The ester can then be hydrolyzed in a subsequent step.

  • Poor Solubility of Reagents: 3,4-Difluorophenylboronic acid and 4-bromobenzoic acid may have limited solubility in common organic solvents.

    • Causality: For the reaction to proceed efficiently, all components must be sufficiently dissolved to interact.

    • Solution:

      • Solvent System: Employ a biphasic solvent system, such as toluene/water, dioxane/water, or ethanol/water.[3][4] The aqueous phase helps to dissolve the base and the boronic acid, while the organic phase dissolves the aryl halide and the catalyst.

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), can facilitate the transfer of reactants between the two phases, enhancing the reaction rate.

  • Inappropriate Base Selection: The choice and amount of base are critical for the transmetalation step.

    • Causality: The base is required to activate the boronic acid. However, a base that is too strong or too weak can be detrimental.

    • Solution:

      • Common Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and effective bases for this type of coupling.[3][5]

      • Stoichiometry: Ensure you are using at least 2-3 equivalents of the base to neutralize the carboxylic acid proton and facilitate the catalytic cycle.

Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?

A2: Homocoupling, the reaction of two molecules of the same coupling partner, is a frequent side reaction.

  • Causality: The homocoupling of boronic acids can be promoted by the presence of oxygen and certain palladium species. The homocoupling of the aryl halide can also occur.

  • Solution:

    • Strictly Anaerobic Conditions: As mentioned, meticulous degassing of the reaction mixture is crucial to minimize oxygen-induced homocoupling of the boronic acid.

    • Controlled Addition: Slowly adding one of the coupling partners can sometimes reduce its instantaneous concentration, thereby disfavoring homocoupling.

    • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling. Experimenting with different ligands may be beneficial.

ParameterPotential IssueRecommended Action
Atmosphere Oxygen presentThoroughly degas solvents and reaction mixture with an inert gas.
Catalyst Deactivation by carboxylic acidUse a robust catalyst like Pd/C or protect the acid as an ester.
Solubility Poor dissolution of reagentsEmploy a biphasic solvent system (e.g., Ethanol/Water) and consider a phase-transfer catalyst.
Base Incorrect choice or amountUse 2-3 equivalents of a moderate base like K₂CO₃ or Na₂CO₃.
Side Products HomocouplingMaintain strict anaerobic conditions and consider optimizing ligand choice.
Table 1: Troubleshooting Suzuki-Miyaura Coupling Issues.
Part 2: Alternative Synthetic Route & Final Step Considerations

Q3: I am considering a synthetic route that involves the hydrolysis of 4-cyano-3',4'-difluorobiphenyl. What are the key challenges in this hydrolysis step?

A3: Hydrolyzing a nitrile to a carboxylic acid is a robust transformation, but can present challenges, especially with aromatic nitriles.

  • Harsh Reaction Conditions:

    • Causality: The hydrolysis of nitriles typically requires either strong acidic or basic conditions and elevated temperatures.[6] These conditions can sometimes lead to the degradation of other functional groups on the molecule.

    • Solution:

      • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a common method.

      • Basic Hydrolysis (Saponification): Refluxing with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will initially form the carboxylate salt. A subsequent acidification step is then required to obtain the free carboxylic acid.[6]

      • Monitoring the Reaction: It is important to monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged heating that could lead to decomposition.

  • Incomplete Hydrolysis:

    • Causality: The hydrolysis proceeds through an amide intermediate. In some cases, the reaction can stall at the amide stage, especially under milder conditions.

    • Solution:

      • Extended Reaction Time/Increased Temperature: If incomplete conversion is observed, extending the reaction time or cautiously increasing the temperature can drive the reaction to completion.

      • Choice of Conditions: Basic hydrolysis is often more effective for driving the reaction to the carboxylate salt.

Part 3: Product Purification

Q4: What is the most effective method for purifying the final this compound product?

A4: A combination of acid-base extraction and recrystallization is typically the most effective purification strategy.

  • Acid-Base Extraction:

    • Causality: The carboxylic acid functionality allows for a straightforward separation from non-acidic impurities.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The desired product will move into the aqueous layer as its carboxylate salt.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out.

      • Collect the precipitated solid by filtration.

  • Recrystallization:

    • Causality: This technique purifies the product based on differences in solubility between the desired compound and impurities at different temperatures.

    • Protocol:

      • Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, acetic acid/water, or toluene).

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to induce crystallization.

      • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Purification_Workflow Crude_Product Crude Product in Organic Solvent Base_Extraction Extract with aq. Base (e.g., NaHCO₃) Crude_Product->Base_Extraction Aqueous_Layer Aqueous Layer (contains Carboxylate Salt) Base_Extraction->Aqueous_Layer Product Organic_Layer Organic Layer (contains Neutral Impurities) Base_Extraction->Organic_Layer Impurities Acidification Acidify Aqueous Layer (e.g., with HCl) Aqueous_Layer->Acidification Precipitate Precipitated Carboxylic Acid Acidification->Precipitate Filtration1 Filter Precipitate->Filtration1 Recrystallization Recrystallize from suitable solvent Filtration1->Recrystallization Filtration2 Filter and Dry Recrystallization->Filtration2 Pure_Product Pure Product Filtration2->Pure_Product

Caption: Detailed purification workflow for this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid and 3,4-Difluorophenylboronic Acid

This protocol is a representative example and may require optimization.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 3,4-Difluorophenylboronic acid (1.2 eq)

  • Palladium on Carbon (Pd/C, 10 wt%, 0.01-0.05 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid, 3,4-difluorophenylboronic acid, potassium carbonate, and Pd/C.

  • Solvent Addition: Add a 3:1 mixture of ethanol and water.

  • Reaction: Stir the mixture vigorously at room temperature or gently heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water to the residue and acidify to pH ~2 with 2M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

Technical Support Center: Synthesis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of biphenyl carboxylic acids. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. As your virtual application scientist, I will explain the causality behind experimental choices and provide robust, self-validating protocols to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Issues & Solutions

Researchers often face challenges with yield, purity, and the formation of persistent side products. This section addresses the most common issues, their root causes, and actionable solutions.

Issue 1: Low Yield of Biphenyl Carboxylic Acid & Significant Unreacted Starting Material

A low yield with a substantial recovery of the aryl halide or boronic acid starting materials typically points to an inefficient or inhibited catalytic cycle.

Potential Causes & Mechanistic Insights:

  • Inefficient Oxidative Addition: The first and often rate-limiting step of the Suzuki-Miyaura cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst. If this step is slow, the entire catalytic cycle stalls. This can be due to an insufficiently reactive catalyst or the use of an electron-rich aryl halide or a sterically hindered substrate.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose or precipitate as palladium black, particularly at high temperatures, removing it from the catalytic cycle.

  • Improper Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. An inappropriate base (too weak, poor solubility) can halt the cycle at this stage.

  • Low Reaction Temperature: Like most chemical reactions, the Suzuki coupling has an activation energy barrier. Insufficient thermal energy can lead to a sluggish or incomplete reaction.

Recommended Solutions & Protocols:

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is paramount. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps.

    • Protocol: For a challenging coupling, screen a small matrix of catalysts and ligands. A common starting point is Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos.

  • Base Optimization: The base's strength, solubility, and nature are critical. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. K₃PO₄ is often effective for less reactive aryl chlorides, while the solubility of Cs₂CO₃ can be advantageous.

  • Solvent Choice: The solvent system must solubilize the reactants and the base. A mixture of a non-polar solvent (like toluene or dioxane) and a polar, often aqueous, solvent is standard. The water in the system can be crucial for activating the base and facilitating transmetalation.

  • Temperature Control: Most Suzuki couplings are run at elevated temperatures (80-110 °C). If the reaction is sluggish, a modest increase in temperature can significantly improve the rate, but be mindful of potential catalyst decomposition or side reactions.

Troubleshooting Flowchart for Low Yield

start Low Yield of Biphenyl Carboxylic Acid check_catalyst Is the Catalyst/Ligand System Active? start->check_catalyst check_base Is the Base Effective? check_catalyst->check_base Yes solution_catalyst Screen Alternative Catalysts/Ligands (e.g., Pd₂(dba)₃/SPhos) check_catalyst->solution_catalyst No check_temp Is the Temperature Optimal? check_base->check_temp Yes solution_base Switch to a Stronger or More Soluble Base (e.g., K₃PO₄, Cs₂CO₃) check_base->solution_base No solution_temp Increase Reaction Temperature Incrementally (e.g., 80°C -> 100°C) check_temp->solution_temp No final_check Re-run with Optimized Conditions check_temp->final_check Yes solution_catalyst->final_check solution_base->final_check solution_temp->final_check cluster_main Desired Suzuki Cross-Coupling cluster_side Homocoupling Side Reaction pd0 Pd(0)L₂ pd_add Ar¹-Pd(II)L₂-X pd0->pd_add Oxidative Addition (Ar¹-X) pd_trans Ar¹-Pd(II)L₂-Ar² pd_add->pd_trans Transmetalation (Ar²-B(OR)₂) product Ar¹-Ar² (Product) pd_trans->product Reductive Elimination product->pd0 boronic Ar²-B(OR)₂ homo_product Ar²-Ar² (Side Product) boronic->homo_product O₂ Mediated Oxidative Homocoupling start HOOC-Ar¹-X protect Esterification (e.g., MeOH, H⁺) start->protect protected MeOOC-Ar¹-X protect->protected couple Suzuki Coupling (Ar²-B(OR)₂, Pd cat., Base) protected->couple coupled_ester MeOOC-Ar¹-Ar² couple->coupled_ester deprotect Hydrolysis (e.g., LiOH, H₂O/THF) coupled_ester->deprotect final_product HOOC-Ar¹-Ar² deprotect->final_product

stability and storage conditions for 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS 505082-81-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container.[1] It is crucial to protect it from moisture and light. The storage area should be dry, cool, and well-ventilated.[2][3]

Q2: How stable is this compound at room temperature?

The compound is chemically stable under standard ambient conditions (room temperature) for short periods.[4] However, for long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of slow degradation.[1]

Q3: Is this compound sensitive to light?

Yes, similar to many aromatic carboxylic acids, exposure to direct sunlight should be avoided.[5] Photo-induced degradation can occur, potentially leading to decarboxylation and the formation of impurities.[6] Storing the compound in an amber vial or a light-blocking container is a recommended best practice.

Q4: What about the stability of this compound in solution?

The stability of the compound in solution is dependent on the solvent, pH, and storage conditions. In general, prepare solutions fresh for immediate use. If storage is necessary, we recommend storing solutions at -20°C for short durations. The pH of the solution can significantly impact stability; acidic conditions may favor the non-dissociated form, which can be more susceptible to certain types of degradation.[6]

Q5: What are the known incompatibilities for this compound?

This compound should not be stored with or exposed to strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[2] Such materials can induce chemical reactions that degrade the compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, likely stemming from improper storage or degradation.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage.1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C, protected from light and moisture. 2. Assess Purity: Perform a purity check using HPLC or LC-MS (see Protocol 1). Compare the results with the certificate of analysis provided with the compound. 3. Use a Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for your experiment.
Change in physical appearance of the solid (e.g., discoloration, clumping). 1. Moisture Absorption: The compound may have been exposed to a humid environment. 2. Degradation: Color change could indicate the formation of impurities.1. Drying: If moisture is suspected, the compound can be dried under vacuum. However, be cautious as this will not remove any chemical impurities. 2. Purity Analysis: A purity analysis is highly recommended to determine if chemical degradation has occurred.
Poor solubility in the intended solvent compared to previous batches. Formation of insoluble impurities.1. Purity Check: Analyze the compound's purity. 2. Filtration: If the purity is acceptable, the solution can be filtered to remove any insoluble matter before use. However, this does not address the underlying issue of impurity formation.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation products are present.1. Identify Impurities: Attempt to identify the impurities by their mass-to-charge ratio (m/z) in LC-MS. A common degradation pathway for carboxylic acids is decarboxylation.[6] 2. Review Handling Procedures: Ensure that solutions are prepared fresh and that the compound is not exposed to incompatible substances.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visual Guides

Decision Tree for Handling this compound

G Figure 1: Decision Workflow for Compound Handling start Receive/Use Compound check_appearance Visually inspect solid. Is there discoloration or clumping? start->check_appearance check_storage Review storage history. Stored at 2-8°C, dark, dry? check_appearance->check_storage No troubleshoot Go to Troubleshooting Guide check_appearance->troubleshoot Yes proceed_use Proceed with experiment check_storage->proceed_use Yes purity_analysis Perform purity analysis (e.g., HPLC - Protocol 1) check_storage->purity_analysis No/Unsure compare_coa Compare purity to CoA. Is it within specification? purity_analysis->compare_coa compare_coa->proceed_use Yes compare_coa->troubleshoot No

Caption: Decision workflow for handling the compound.

Potential Degradation Pathway

G Figure 2: Potential Degradation Pathway cluster_products parent This compound decarboxylation Decarboxylation parent->decarboxylation product 3,4-Difluorobiphenyl (Potential Impurity) parent->product Degradation stress Stress Factors (e.g., Light, Heat, Strong Acid/Base) stress->parent decarboxylation->product co2 CO2

Caption: A potential degradation pathway via decarboxylation.

References

Technical Support Center: Esterification of Sterically Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the esterification of sterically hindered carboxylic acids, a common challenge in organic synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification of sterically hindered carboxylic acids.

1.1. Issue: Low to No Ester Formation with Fischer Esterification

Question: I am attempting to esterify a sterically hindered carboxylic acid with a secondary alcohol using sulfuric acid as a catalyst, but I am seeing very low conversion even after prolonged heating. What is happening?

Answer:

The Fischer esterification is an equilibrium-driven process that is highly sensitive to steric hindrance.[1][2] With bulky substrates, the tetrahedral intermediate required for the reaction is destabilized, and the rate of reaction slows dramatically.[3]

  • Underlying Cause: The nucleophilic attack of the alcohol on the protonated carbonyl of the carboxylic acid is sterically hindered. Additionally, tertiary alcohols are prone to elimination under the strongly acidic and high-temperature conditions of Fischer esterification.[4][5]

  • Troubleshooting Steps:

    • Switch to a Milder, Non-Equilibrium Method: For sterically demanding substrates, methods that activate the carboxylic acid are generally more effective than equilibrium-driven reactions like the Fischer esterification.[6] Consider the following alternatives:

      • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[7][8] It is particularly useful for substrates that are sensitive to acid.[9][10]

      • Yamaguchi Esterification: This is especially effective for creating highly functionalized esters and macro-lactones.[11] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[11][12]

      • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[13][14] It is useful for hindered secondary alcohols.[15]

    • Increase Reagent Concentration (Fischer): If you must use the Fischer method, using a large excess of the alcohol can help to shift the equilibrium toward the product.[2][16]

    • Remove Water: The continuous removal of water, a byproduct of the reaction, can also drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus.[16][17]

1.2. Issue: Formation of N-acylurea Byproduct in Steglich Esterification

Question: I am using DCC and DMAP for a Steglich esterification, but I am isolating a significant amount of an N-acylurea byproduct. How can I prevent this?

Answer:

The formation of N-acylurea is a known side reaction in carbodiimide-mediated esterifications.[10] It occurs when the O-acylisourea intermediate undergoes a 1,3-rearrangement to the more stable N-acylurea, which is unreactive towards the alcohol.[18]

  • Underlying Cause: This side reaction is more prevalent when the esterification is slow, which can be the case with sterically hindered substrates.[18]

  • Troubleshooting Steps:

    • Ensure Sufficient DMAP: DMAP acts as an acyl transfer reagent, intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol, outcompeting the rearrangement to N-acylurea.[10][19] Ensure you are using a catalytic amount (typically 5-10 mol%).

    • Choice of Carbodiimide: Consider using EDC instead of DCC. The urea byproduct of EDC is water-soluble, which can simplify purification.[20][21]

    • Solvent and Temperature: The reaction is generally carried out at room temperature in a polar aprotic solvent.[18] Running the reaction at lower temperatures (0 °C to room temperature) can sometimes minimize side reactions.

1.3. Issue: Difficulty in Purifying the Product from Urea Byproducts

Question: My esterification with DCC worked, but I am having trouble removing the dicyclohexylurea (DCU) byproduct from my product.

Answer:

DCU is notoriously insoluble in many common organic solvents, which can make purification challenging.[22]

  • Troubleshooting Steps:

    • Filtration: The primary method for removing DCU is filtration. After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., dichloromethane, diethyl ether) and filter the mixture.

    • Solvent Choice: If filtration is not sufficient, consider alternative carbodiimides. As mentioned, the urea byproduct of EDC is water-soluble and can be removed with an aqueous workup.[23] Diisopropylcarbodiimide (DIC) can also be used, as its urea byproduct is more soluble in organic solvents, potentially simplifying removal.[19]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for a tertiary carboxylic acid?

A1: Tertiary carboxylic acids are extremely sterically hindered. Direct esterification methods like Fischer are often ineffective. The most reliable approaches involve the formation of an acid chloride followed by reaction with the alcohol.[9] This two-step process bypasses the need for the alcohol to attack a hindered carbonyl directly.[1] Alternatively, the Yamaguchi esterification can be effective for these challenging substrates.[12]

Q2: Can I use a tertiary alcohol in a Fischer esterification?

A2: It is generally not recommended. Tertiary alcohols are prone to elimination (dehydration) under the strong acidic conditions of the Fischer esterification, leading to the formation of alkenes.[4][5] For tertiary alcohols, the Steglich esterification is a much better choice, as it proceeds under milder, neutral conditions.[10]

Q3: What is the role of DMAP in the Steglich and Yamaguchi esterifications?

A3: In both reactions, DMAP acts as a potent nucleophilic catalyst.[7][12]

  • Steglich: DMAP reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[10][19]

  • Yamaguchi: DMAP attacks the mixed anhydride formed from the carboxylic acid and the Yamaguchi reagent at the less sterically hindered carbonyl group, again forming a highly electrophilic acyl-substituted DMAP intermediate that is susceptible to attack by the alcohol.[11][24]

Q4: Are there greener alternatives for solvents and reagents in Steglich esterification?

A4: Yes, there is a growing emphasis on developing more sustainable synthetic methods. Some alternatives include:

  • Solvents: Acetonitrile and dimethyl carbonate (DMC) have been explored as greener alternatives to chlorinated solvents like dichloromethane (DCM).[19][20]

  • Coupling Reagents: While DCC and DIC are effective, they have associated health and safety concerns.[19] EDC is a more water-soluble and often preferred alternative.[21] Other coupling reagents like TBTU, TATU, or COMU can also be used.[25]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Steglich Esterification of a Hindered Carboxylic Acid
  • To a solution of the sterically hindered carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of DCC (1.1 equiv) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Yamaguchi Esterification
  • To a solution of the sterically hindered carboxylic acid (1.0 equiv) in anhydrous toluene, add triethylamine (1.1 equiv).

  • Stir the mixture for 30 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) and stir for another 2 hours.

  • Add a solution of the alcohol (1.5 equiv) and DMAP (3.0 equiv) in toluene.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Table 1: Comparison of Esterification Methods for Hindered Substrates
MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer Strong acid catalyst (e.g., H₂SO₄)High temperature, equilibriumSimple reagents, inexpensiveNot suitable for hindered or sensitive substrates, reversible[1][4]
Steglich DCC or EDC, DMAPMild, room temperatureGood for hindered and acid-sensitive substrates[8][10]Urea byproduct can be difficult to remove (DCC), potential for N-acylurea formation[10][18]
Yamaguchi 2,4,6-trichlorobenzoyl chloride, DMAPMild, two-step one-potHighly effective for very hindered substrates and macrolactonization[11][26]Stoichiometric amounts of reagents required
Mitsunobu PPh₃, DEAD or ADDPMild, low temperatureInversion of stereochemistry at the alcohol center, good for secondary alcohols[13][27]Stoichiometric phosphine oxide byproduct can be difficult to remove

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Low_Yield start Low or No Ester Yield check_method Is the method appropriate for a hindered substrate? start->check_method fischer Using Fischer Esterification? check_method->fischer steglich Using Steglich Esterification? fischer->steglich No fischer_solution Switch to Steglich, Yamaguchi, or Mitsunobu. These methods are better suited for hindered substrates. fischer->fischer_solution Yes other_method Consider alternative methods (Yamaguchi, Mitsunobu) steglich->other_method No steglich_issue Check for N-acylurea byproduct. Ensure sufficient DMAP is used. steglich->steglich_issue Yes fischer_yes Yes fischer_no No steglich_yes Yes steglich_no No

Caption: A decision-making flowchart for troubleshooting low ester yields.

Diagram 2: Mechanism of DMAP Catalysis in Steglich Esterification

DMAP_Catalysis cluster_0 Reaction Pathway cluster_1 Side Reaction o_acylisourea O-Acylisourea Intermediate acylpyridinium N-Acylpyridinium (Highly Reactive) o_acylisourea->acylpyridinium + DMAP n_acylurea N-Acylurea (Unreactive Byproduct) o_acylisourea->n_acylurea 1,3-Rearrangement (Slow) dmap DMAP ester Ester Product acylpyridinium->ester + Alcohol alcohol Alcohol (R'-OH)

References

Technical Support Center: Optimization of Decarboxylative Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for decarboxylative coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful C-C bond-forming strategy. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The guidance provided is rooted in established scientific principles and practical, field-proven insights to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide: Overcoming Common Hurdles in Decarboxylative Coupling

Decarboxylative couplings offer a significant advantage by utilizing readily available and often inexpensive carboxylic acids, avoiding the need for pre-formed organometallic reagents.[1][2][3] However, like any sophisticated chemical transformation, they can present challenges. This guide addresses common problems in a question-and-answer format, providing both solutions and the underlying rationale.

Problem 1: Low or No Product Yield

Question: I am not observing any formation of my desired product, or the yield is significantly lower than expected. What are the likely causes and how can I address them?

Answer: Low to no product yield is a common initial hurdle. The root cause often lies in one or more of the following areas: catalyst activity, reaction conditions, or substrate stability. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

G start Low/No Yield Observed check_catalyst 1. Verify Catalyst System (Pre-catalyst, Ligand, Additives) start->check_catalyst check_catalyst->start Issue Found: Screen Catalysts/Ligands check_conditions 2. Assess Reaction Conditions (Temperature, Solvent, Base) check_catalyst->check_conditions Catalyst OK check_conditions->start Issue Found: Optimize T, Solvent, Base check_substrates 3. Evaluate Substrate Integrity (Carboxylic Acid & Coupling Partner) check_conditions->check_substrates Conditions OK check_substrates->start Issue Found: Check Purity/Stability side_reactions 4. Analyze for Side Reactions (Protodecarboxylation, Dimerization) check_substrates->side_reactions Substrates OK side_reactions->start Issue Found: Adjust Conditions to Suppress end Optimized Reaction side_reactions->end Side Reactions Minimized

Caption: A systematic workflow for troubleshooting low-yield decarboxylative coupling reactions.

In-Depth Solutions:

  • Catalyst and Ligand Selection: The choice of metal catalyst and ligand is paramount. Bimetallic systems, often involving palladium and a secondary metal like copper or silver, are common.[1][4]

    • Palladium/Copper Systems: These are effective for biaryl synthesis. The copper facilitates the decarboxylation step, while palladium drives the cross-coupling cycle.[1][5] If this system fails, consider that halide anions generated during the reaction can inhibit the copper-catalyzed decarboxylation.[1]

    • Palladium/Silver Systems: Silver salts, like Ag₂CO₃, can be highly effective, particularly for heteroaromatic carboxylic acids.[4] In some cases, silver can enable lower reaction temperatures.[6]

    • Nickel-Based Systems: For C(sp²)–C(sp³) couplings, nickel catalysts, often used in photoredox or electrochemical setups, are state-of-the-art.[7][8][9][10] Ligand choice is critical here; ligands like 4,4'-di-tert-butylbipyridine (dtbbpy) or specialized pyridine carboxamides can be effective.[8][9]

    • Ligand Screening: If your initial choice is ineffective, screen a panel of ligands. Electron-rich phosphine ligands are common for palladium, while nitrogen-based ligands are typical for nickel and copper.[8][11]

  • Reaction Temperature: Many decarboxylative couplings require high temperatures (often >100 °C) to induce decarboxylation.[5][12]

    • Insufficient Temperature: If your reaction is sluggish, a simple increase in temperature may be all that is needed.

    • Excessive Temperature: Conversely, high temperatures can lead to substrate decomposition or unwanted side reactions. If you observe charring or multiple unidentifiable byproducts, consider lowering the temperature. The use of more active catalyst systems, such as bimetallic nanoparticles, may allow for a reduction in reaction temperature.[12]

  • Solvent Effects: The solvent plays a critical role in solubility, catalyst stability, and reaction rate.

    • Polar Aprotic Solvents: DMF, DMAc, and DMSO are commonly used due to their ability to dissolve a wide range of substrates and salts.[4][6] However, they can be difficult to remove during workup.

    • Aromatic Solvents: Toluene and anisole are also frequently employed, sometimes in combination with a polar co-solvent.[4][11][13]

    • Solvent Screening: If you suspect solvent is the issue, perform a small-scale screen with a few different options. The optimal solvent can be highly substrate-dependent.[13][14]

  • Choice of Base: A base is often required to deprotonate the carboxylic acid, forming the carboxylate salt that enters the catalytic cycle.

    • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are common choices.[13][15]

    • Organic Bases: In some cases, particularly in photoredox systems, organic bases like iPr₂NEt are used.[9][16]

    • Stoichiometry: Ensure you are using the correct stoichiometry of base. An excess is often required.

Problem 2: Significant Side Reactions Observed

Question: My reaction is producing significant amounts of side products, such as the protodecarboxylated starting material or homocoupled dimers. How can I suppress these pathways?

Answer: The presence of side products indicates that unproductive reaction pathways are competing with your desired cross-coupling. Understanding the mechanism of these side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

Side ProductCausalityMitigation Strategy
Protodecarboxylation The organometallic intermediate formed after decarboxylation is protonated by a proton source in the reaction mixture (e.g., trace water, the carboxylic acid itself) instead of undergoing cross-coupling.1. Ensure rigorously anhydrous conditions. 2. Use a slight excess of the carboxylic acid to compensate for this pathway.[4] 3. Increase the concentration of the electrophilic coupling partner.
Homocoupling/Dimerization Two organometallic intermediates react with each other, or radicals generated from the carboxylic acid dimerize. This is more common in oxidative or photoredox systems.1. Adjust the catalyst or ligand to favor the cross-coupling pathway. 2. In photoredox systems, this may indicate that the radical is not being trapped efficiently by the nickel catalyst.[17] Consider optimizing the nickel catalyst loading or ligand. 3. Lower the reaction concentration to disfavor bimolecular side reactions.
Hydrodehalogenation The aryl halide starting material is reduced, replacing the halide with a hydrogen atom. This can be a competing pathway in reductive cross-coupling cycles.1. This side reaction can be promoted by certain ligands or additives.[9] Re-screen reaction parameters. 2. Ensure the reductant (if used) is not overly reactive under the chosen conditions.

Mechanistic Insight:

The desired catalytic cycle involves the generation of an organometallic species from the carboxylic acid, which then couples with the partner electrophile. Side reactions occur when this intermediate is intercepted by other species or follows an alternative decomposition pathway.

G RCOOH R-COOH R_M [R-M] RCOOH->R_M - CO2 Coupling Cross-Coupling with R'-X R_M->Coupling Protonation Protonation R_M->Protonation Dimerization Homocoupling R_M->Dimerization Product R-R' Coupling->Product RH R-H (Protodecarboxylation) Protonation->RH RR R-R (Dimer) Dimerization->RR

Caption: Competing pathways in decarboxylative coupling leading to desired product and common side products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a decarboxylative cross-coupling reaction?

A1: While the exact mechanism can vary depending on the catalytic system, a common pathway, especially for Pd/Cu systems, involves two interconnected catalytic cycles.[1]

  • Decarboxylation Cycle (often Cu-mediated): The carboxylic acid coordinates to the copper catalyst and undergoes decarboxylation to form an organocopper intermediate (R-Cu).

  • Cross-Coupling Cycle (often Pd-mediated): The palladium(0) catalyst undergoes oxidative addition with the coupling partner (R'-X) to form a Pd(II) intermediate. Transmetalation occurs where the 'R' group is transferred from copper to palladium. Finally, reductive elimination from the palladium center forms the new C-C bond (R-R') and regenerates the Pd(0) catalyst.[1][5]

Radical-based mechanisms are also prevalent, particularly in photoredox and electrochemical systems.[10] In these cases, the carboxylic acid is oxidized (often after conversion to a redox-active ester) to generate a radical, which is then intercepted by a nickel catalyst in a separate cross-coupling cycle.[9][10][16][17]

Q2: My carboxylic acid is not decarboxylating. Are there limitations to the substrate scope?

A2: Yes, there are intrinsic substrate limitations. The ease of decarboxylation is highly dependent on the stability of the organometallic intermediate or radical formed.

  • Electron-Poor Aromatic Acids: Aromatic carboxylic acids with electron-withdrawing groups (e.g., o-nitrobenzoic acid) often decarboxylate more readily.[4][6]

  • Heteroaromatic Acids: Many heteroaromatic acids are excellent substrates, as the heteroatom can stabilize the resulting intermediate.[1][4]

  • C(sp³)-Carboxylic Acids: For acids that generate alkyl radicals, those forming more stable secondary or tertiary radicals, or radicals stabilized by adjacent heteroatoms or π-systems (like α-amino acids or benzylic acids), are generally more effective.[9][17]

  • Challenging Substrates: Electron-rich aromatic acids and unactivated aliphatic acids can be very challenging and may require specialized catalyst systems or harsher conditions.[7][18]

Q3: How do I monitor the progress of my reaction?

A3: Reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): The simplest method. Spot the reaction mixture alongside your starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most versatile technique for monitoring the disappearance of starting materials and the appearance of the product, especially for non-volatile or thermally labile molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and dissolving in a deuterated solvent can provide a quantitative snapshot of the reaction progress by integrating starting material and product signals against an internal standard.[19]

Q4: What are the standard work-up and purification procedures?

A4: Work-up procedures aim to remove the catalyst, salts, and any remaining reagents.

  • Filtration: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite or silica gel to remove insoluble metal salts and catalyst residues.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove polar solvents like DMF or DMSO. A brine wash is often used to aid phase separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[20] The choice of eluent will depend on the polarity of your product.

Experimental Protocols

Protocol 1: General Procedure for Pd/Ag-Catalyzed Decarboxylative Arylation of a Heteroaromatic Carboxylic Acid

This protocol is adapted from methodologies described for the coupling of azoyl carboxylic acids with aryl halides.[4]

  • Reaction Setup: To a flame-dried sealed tube, add the heteroaromatic carboxylic acid (1.5 equiv.), the aryl halide (1.0 equiv.), silver carbonate (Ag₂CO₃, 2.0 equiv.), palladium(II) chloride (PdCl₂, 5 mol%), and triphenylphosphine (PPh₃, 10 mol%).

  • Solvent Addition: Add the reaction solvent (e.g., a 10:1 mixture of Toluene:DMA) via syringe. The reaction should be set up at a concentration of approximately 0.1–0.2 M with respect to the limiting reagent.

  • Reaction Conditions: Seal the tube and place it in a pre-heated oil bath at 135 °C. Stir the reaction for 16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Fe/Ni Metallaphotoredox-Catalyzed C(sp²)–C(sp³) Coupling

This protocol is based on emerging methods using earth-abundant metal catalysts.[9][16]

  • Reaction Setup: In a vial, combine the carboxylic acid (1.3 equiv.), aryl iodide (1.0 equiv.), iron(III) chloride (FeCl₃, 3 mol%), a nickel precursor such as Ni(NO₃)₂·6H₂O (3 mol%), and the appropriate ligand (e.g., 4-tBuPyCamCN, 3 mol%).[9]

  • Reagent Addition: Add the solvent (e.g., 1,4-dioxane, ~0.05 M), a base such as N,N-diisopropylethylamine (iPr₂NEt, 2.0 equiv.), and an additive if required, such as tetrabutylammonium iodide (TBAI, 1.0 equiv.).[9][16]

  • Inerting: Sparge the mixture with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Reaction Conditions: Seal the vial and place it in front of a 390 nm LED lamp with stirring. Maintain a consistent distance and use a fan for cooling if necessary. Irradiate for 24 hours.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.

References

Technical Support Center: Scale-Up of 3',4'-Difluorobiphenyl-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS 505082-81-5).[1][2][3] This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory to pilot plant or manufacturing scale. We will focus on the most prevalent and robust synthetic route for industrial production: the Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this critical process.

The 3',4'-difluorobiphenyl moiety is a key structural motif in many modern pharmaceuticals, valued for its ability to modulate pharmacokinetic and physicochemical properties. Ensuring a robust, scalable, and cost-effective synthesis of this carboxylic acid intermediate is therefore paramount.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The industrial synthesis of this compound is most effectively achieved by the palladium-catalyzed cross-coupling of a 4-halobenzoic acid derivative with (3,4-difluorophenyl)boronic acid. This approach is favored for its high functional group tolerance, generally high yields, and manageable reaction conditions.

Suzuki_Miyaura_Workflow reactant reactant catalyst_system catalyst_system process process product product issue issue A 4-Halobenzoic Acid Ester (e.g., Methyl 4-bromobenzoate) F Suzuki-Miyaura Coupling (Inert Atmosphere, 80-110 °C) A->F B (3,4-Difluorophenyl)boronic Acid B->F C Palladium Pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) + Phosphine Ligand (e.g., SPhos, RuPhos) C->F D Inorganic Base (e.g., K₂CO₃, K₃PO₄) D->F E Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) E->F G Work-up & Phase Separation F->G issue1 Low Yield/ Stalled Reaction F->issue1 issue2 Impurity Formation F->issue2 H Saponification (Hydrolysis) G->H I Purification & Isolation (Acidification, Crystallization) H->I J Final Product: This compound I->J issue3 Purification Challenges I->issue3

Caption: Key workflow for the scale-up synthesis of this compound.

Troubleshooting Guide

This section addresses specific, high-frequency challenges encountered during the scale-up of the Suzuki-Miyaura coupling for this target molecule.

Issue 1: Low Yield or Stalled Reaction

Question: My pilot-scale Suzuki coupling is showing poor conversion, significantly lower than the lab-scale results. What are the likely causes and how can I rectify this?

Answer: This is a common scale-up issue stemming from subtle changes in reaction parameters that are magnified at a larger volume. The root cause is often related to catalyst activity or reaction equilibrium.

  • Cause A: Catalyst Deactivation by Oxygen: The active catalytic species, Pd(0), is readily oxidized to inactive Pd(II) by dissolved oxygen. On a lab scale, achieving an inert atmosphere is trivial. On a large scale, it is more challenging.

    • Solution: Ensure your reactor is rigorously purged with an inert gas (nitrogen or argon). For the solvent, sparging with inert gas for 30-60 minutes prior to adding the catalyst is critical. Maintain a positive pressure of inert gas throughout the reaction.

  • Cause B: Insufficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer between the organic and aqueous phases (if used), and heterogeneous distribution of the catalyst and base. This creates localized "dead zones" where the reaction rate is near zero.

    • Solution: Characterize the mixing efficiency of your reactor. You may need to increase the agitator speed or evaluate a different impeller design to ensure full suspension of the base and efficient mixing of the phases.

  • Cause C: Poor Base Quality or Activity: The base is crucial for the transmetalation step of the catalytic cycle.[4] If the base is old, has absorbed moisture, or is of a large particle size, its effective concentration and surface area will be low.

    • Solution: Use a fresh, finely powdered inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Ensure it is stored in a desiccator. For large-scale operations, consider using a pre-dissolved aqueous solution of the base, which can be dosed accurately and avoids solids handling issues.

  • Cause D: Boronic Acid Instability: Phenylboronic acids can undergo protodeboronation (loss of the boronic acid group) or form inactive cyclic anhydrides (boroxines) upon storage or heating.

    • Solution: Use high-quality boronic acid with low boroxine content. When charging the reactor, add the boronic acid as late as is practical before heating to minimize its time in the reaction mixture before the catalyst is active.

Issue 2: High Levels of Process-Related Impurities

Question: My crude product is contaminated with significant amounts of homocoupled (3,4-difluorophenyl)boronic acid (forming 3,3',4,4'-tetrafluorobiphenyl) and dehalogenated starting material (benzoic acid). How can these be minimized?

Answer: The formation of these byproducts points to specific, competing side reactions in the Suzuki-Miyaura cycle. Minimizing them requires precise stoichiometric and process control.

  • Cause A: Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and high temperatures before the oxidative addition step is complete. It can also be exacerbated by using a large excess of the boronic acid.

    • Solution:

      • Stoichiometry: Reduce the excess of boronic acid. An excess of 1.1-1.2 equivalents is often sufficient for scale-up.

      • Inert Atmosphere: As with low yield, a rigorously oxygen-free environment is critical to suppress this oxidative side reaction.

      • Controlled Addition: Add the palladium catalyst at room temperature and allow it to mix before slowly heating the reaction to the target temperature. This ensures the catalyst can enter the primary cycle before side reactions dominate.

  • Cause B: Dehalogenation of Aryl Halide: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. It is often promoted by elevated temperatures and certain bases, particularly if the catalyst system is not optimal.

    • Solution:

      • Catalyst/Ligand Choice: For less reactive aryl halides (especially chlorides), a more active catalyst system is needed. Using advanced phosphine ligands like RuPhos or SPhos can promote the desired cross-coupling over the reduction pathway.

      • Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 85-100 °C).

Impurity TypePrimary CauseMitigation Strategy
Homocoupled Boronic Acid Oxygen; Large excess of boronic acidRigorous inerting; Use 1.1-1.2 eq. boronic acid
Dehalogenated Starting Material Suboptimal catalyst; High temperatureUse advanced phosphine ligands; Lower reaction temperature
Residual Palladium Inefficient removalUse scavenger resin or activated carbon treatment
Issue 3: Purification and Isolation Challenges

Question: After saponification, I am struggling to achieve consistent purity and physical form during the precipitation and crystallization of the final carboxylic acid. What is the best practice for this crucial step at scale?

Answer: The purification of carboxylic acids via pH manipulation is a powerful technique, but it requires careful control on a large scale to avoid isolating impurities or obtaining a product that is difficult to handle.[5][6]

  • Cause A: Occlusion of Neutral Impurities: During the acidic precipitation of the product, neutral impurities (like the homocoupled byproduct) can get trapped within the crystal lattice of the precipitating carboxylic acid.

    • Solution: The "Wash-Precipitate-Recrystallize" Method:

      • Base Wash: After the initial reaction work-up, dissolve the crude product in a suitable aqueous base (e.g., NaOH, K₂CO₃) to form the water-soluble carboxylate salt.

      • Organic Extraction: Wash this aqueous solution with an organic solvent (like toluene or methyl tert-butyl ether) to extract any neutral, non-acidic impurities. This is a critical step for high purity.

      • Controlled Precipitation: Slowly add acid (e.g., HCl) to the clean aqueous layer with efficient stirring. A slow addition rate promotes the formation of larger, more easily filterable crystals. Avoid "crashing out" the product by adding the acid too quickly.

      • Recrystallization: For the highest purity, the isolated solid should be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.

  • Cause B: Poor Filterability: The product may precipitate as a very fine, amorphous solid or an oil, which is difficult to filter and dry on an industrial scale.

    • Solution:

      • Control Precipitation Temperature: Precipitation is often best performed at a slightly elevated temperature (e.g., 40-50 °C) and then slowly cooled to ambient or sub-ambient temperature to encourage crystal growth.

      • Anti-Solvent Addition: Consider an anti-solvent crystallization. Dissolve the crude acid in a polar solvent (e.g., ethanol) and then slowly add water (the anti-solvent) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Which 4-halobenzoic acid derivative is best for scale-up: methyl 4-bromo-, 4-iodo-, or 4-chlorobenzoate? A1: This is a classic trade-off between reactivity and cost.

  • Iodo-: Most reactive, requiring milder conditions, but also the most expensive and has poor atom economy. Generally not preferred for large-scale manufacturing.

  • Bromo-: The most common choice. It offers a great balance of high reactivity under standard Suzuki conditions and moderate cost.

  • Chloro-: The least expensive and most atom-economical, but also the least reactive. It requires more advanced (and expensive) catalyst/ligand systems (e.g., those using bulky, electron-rich phosphine ligands) and often higher temperatures to achieve good conversion.[4] For most applications, methyl 4-bromobenzoate represents the optimal starting point for process development and scale-up.

Q2: What are the primary safety concerns when scaling up this synthesis? A2: Key safety considerations include:

  • Handling of Solvents: Many suitable solvents (toluene, dioxane) are flammable and have specific health hazards. Ensure the reactor is properly grounded and that all operations are conducted in a well-ventilated area with appropriate personal protective equipment (PPE).[7]

  • Exothermic Reactions: While the Suzuki coupling itself is not violently exothermic, the acid-base neutralization during work-up can generate significant heat. Ensure the reactor has adequate cooling capacity and add reagents at a controlled rate to manage the temperature.

  • Dust Hazards: The solid product, base, and boronic acid can create dusts. Inhalation should be avoided by using proper engineering controls (e.g., charging hoods) and respiratory protection.

Q3: How can I effectively remove residual palladium from my final product to meet pharmaceutical specifications (<10 ppm)? A3: Palladium removal is a critical, non-negotiable step in pharmaceutical synthesis.

  • Activated Carbon: A common and cost-effective method is to treat a solution of the product with activated carbon, which adsorbs the palladium. Multiple treatments may be necessary.

  • Thiol-Based Scavengers: For more stubborn cases, scavenger resins or silica gels functionalized with thiol groups can be used. These bind strongly to palladium. The product solution is passed through a bed of the scavenger, or the scavenger is slurried in the solution and then filtered off.

  • Crystallization: A well-executed final crystallization is a powerful purification tool and can significantly reduce palladium levels on its own. Often, a combination of scavenging and crystallization is used to robustly meet specifications.

Protocol: Representative Scale-Up Procedure

This protocol describes a representative procedure for the synthesis starting from methyl 4-bromobenzoate on a pilot scale.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • (3,4-Difluorophenyl)boronic Acid (1.15 eq)

  • Potassium Carbonate (K₂CO₃), milled (2.5 eq)

  • PdCl₂(dppf) (0.01 mol%)

  • Toluene

  • Water

  • Sodium Hydroxide (50% aq.)

  • Hydrochloric Acid (37% aq.)

  • Ethanol

Procedure:

  • Reactor Preparation: Charge a clean, dry reactor with Toluene (approx. 8 volumes relative to the aryl bromide). Begin agitation and sparge the solvent with nitrogen for at least 45 minutes to remove dissolved oxygen.

  • Reagent Charging: To the inerted solvent, charge methyl 4-bromobenzoate, (3,4-difluorophenyl)boronic acid, and milled potassium carbonate.

  • Catalyst Addition: Add the PdCl₂(dppf) catalyst. Seal the reactor and ensure a positive nitrogen pressure is maintained.

  • Reaction: Slowly heat the mixture to 90-95 °C. Monitor the reaction progress by HPLC. The reaction is typically complete in 8-12 hours.

  • Cooling and Phase Separation: Once complete, cool the reaction to 60 °C. Add water and agitate. Stop agitation, allow the layers to separate, and drain the lower aqueous phase.

  • Saponification: To the organic layer containing the intermediate ester, add a 50% aqueous solution of sodium hydroxide (approx. 3.0 eq). Heat to 80 °C and hold until HPLC confirms complete hydrolysis of the ester (typically 2-4 hours).

  • Purification Work-up:

    • Cool to 60 °C and separate the layers, retaining the upper aqueous phase containing the sodium salt of the product.

    • Wash the aqueous phase with fresh Toluene at 60 °C to remove non-acidic impurities. Separate and discard the organic wash.

  • Precipitation: Transfer the clean aqueous phase to a crystallization vessel. Heat to 70 °C and slowly dose in concentrated hydrochloric acid until the pH of the solution is 1-2.

  • Crystallization & Isolation: Slowly cool the resulting slurry to 20 °C over 4 hours to allow for crystal growth. Filter the product and wash the cake with a mixture of ethanol and water, followed by a final wash with water.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

References

Technical Support Center: Safe Handling of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and application of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and reactive molecules. The introduction of fluorine into organic scaffolds can dramatically alter physical, chemical, and biological properties, leading to their widespread use in modern chemistry.[1] However, these same properties necessitate stringent safety protocols.[1][2] This resource provides practical, in-depth guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental safety principles of working with fluorinated organic compounds.

Q1: Why do fluorinated organic compounds require special handling precautions?

A1: The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart unique properties to these compounds.[3] While many are relatively inert, some can be highly reactive and toxic.[1][2] Certain fluorinating agents react violently with water, and some fluorinated compounds can release hazardous substances like hydrofluoric acid (HF) upon decomposition.[1][4] Additionally, many fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are persistent in the environment and can bioaccumulate.[5][6]

Q2: What are the primary hazards associated with common fluorinating agents?

A2: Fluorinating agents are often highly reactive and can pose significant risks. For example, Diethylaminosulfur trifluoride (DAST) is corrosive, flammable, and can be explosive upon heating, reacting violently with water.[1] It is crucial to consult the Safety Data Sheet (SDS) for each specific reagent before use to understand its unique hazard profile.[7][8]

Q3: What are the immediate first aid measures for exposure to a fluorinated compound that can generate Hydrofluoric Acid (HF)?

A3: In case of skin contact with an HF-generating compound, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] After flushing, apply a 2.5% calcium gluconate gel to the affected area to neutralize the fluoride ion and seek immediate medical attention.[1][4] For eye contact, flush with water for a minimum of 15-30 minutes and seek immediate medical attention.[1][4] If inhaled, move the individual to fresh air and seek immediate medical attention.[1][9]

Q4: How should I properly store fluorinated organic compounds?

A4: Store fluorinated compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1][10] Photosensitive compounds should be kept in amber or opaque containers.[1] Ensure all containers are clearly labeled with the chemical name and associated hazards.[1][11] Flammable fluorinated compounds should be stored in certified flammable safety cabinets.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation with fluorinated organic compounds.

Q5: I noticed a white powdery residue in my reaction vessel after a fluorination reaction. What is it and is it hazardous?

A5: The white powdery residue could be metal fluorides formed from the reaction of the fluorinating agent with the glassware or other equipment.[12] These residues can contain hydrofluoric acid (HF) and should be handled with caution. Do not clean the glassware with water until the residue has been properly neutralized.

Q6: My fluorination reaction is not proceeding as expected. Could the glassware be the issue?

A6: Yes, some fluorinated compounds, especially those that can generate hydrofluoric acid (HF), are corrosive to glass.[1] This can not only damage your equipment but also introduce impurities and affect your reaction. For reactions involving HF-generating reagents, consider using plastic or Teflon® labware.

Q7: I need to quench a reaction containing an excess of a reactive fluorinating agent like DAST. What is the safest way to do this?

A7: Quenching reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[1] A general procedure for quenching DAST involves cooling the reaction mixture to 0°C and slowly adding a quenching agent like methanol or ethanol. Always perform this in a fume hood with appropriate personal protective equipment.

Experimental Protocol 1: Quenching of Diethylaminosulfur Trifluoride (DAST)

  • Preparation: Ensure the reaction is complete by a suitable analytical technique (e.g., TLC, LC-MS). Cool the reaction mixture to 0 °C in an ice-water bath.[1]

  • Quenching: Slowly and carefully add a suitable quenching agent, such as methanol or ethanol, to the reaction mixture. The quenching process is exothermic and will release gases, so ensure adequate ventilation and a blast shield.[1]

  • Workup: After the quenching is complete, proceed with the standard aqueous workup.

  • Waste Disposal: The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.[1]

Q8: What type of gloves should I use when working with fluorinated compounds?

A8: The choice of gloves depends on the specific fluorinated compound and the solvent being used.[1] Always consult the glove manufacturer's compatibility chart. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[1] Nitrile gloves are a common choice, but for some compounds, more resistant materials like butyl or Viton® may be necessary.[13]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Q9: What are the essential engineering controls for handling volatile or highly toxic fluorinated compounds?

A9: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1][14] For particularly hazardous or moisture-sensitive fluorinating agents, the use of a glove box with an inert atmosphere is recommended.[1]

Q10: What is the minimum required PPE for handling fluorinated organic compounds?

A10: The minimum PPE includes a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[1][15] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][16] Long pants and closed-toe shoes are also mandatory.[15][17]

Table 1: Personal Protective Equipment (PPE) Selection Guide
Hazard LevelEyes & FaceHand ProtectionBody ProtectionRespiratory Protection
Low Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Moderate Chemical splash gogglesDouble-gloved (e.g., nitrile)Flame-resistant lab coatUse in a chemical fume hood
High Chemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl, Viton®)Chemical-resistant apron or suitRespirator may be required if fume hood is insufficient

Section 4: Spill and Emergency Response

Preparedness is key to mitigating the consequences of an accidental release.

Q11: How should I handle a small spill of a fluorinated organic compound?

A11: For small spills, trained laboratory personnel can typically manage the cleanup.[1] First, alert others in the area and restrict access.[1] Wear appropriate PPE, including respiratory protection if the material is volatile.[1] Contain the spill with an absorbent material that is compatible with the spilled chemical.[1] Collect the absorbed material into a sealed container for proper waste disposal.[1]

Q12: What is the procedure for a large spill or a spill of a highly hazardous fluorinated material?

A12: For large spills or spills of highly hazardous materials, evacuate the area immediately and contact your institution's emergency response team.[1]

Diagram 1: Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Alert Alert Others & Restrict Access SmallSpill->Alert Yes Evacuate Evacuate Area & Contact Emergency Response LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose End Cleanup Complete Dispose->End

Caption: Workflow for responding to a chemical spill.

Section 5: Waste Disposal

Proper disposal of fluorinated organic compounds is crucial to protect both human health and the environment.[1]

Q13: How should I dispose of waste containing fluorinated compounds?

A13: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[1] Do not mix incompatible waste streams.[1] Follow your institution's hazardous waste disposal guidelines. For small residual amounts of reactive fluorinating agents, it is often safest to dispose of them as solid chemical waste without attempting to quench them.[1]

Q14: Are there specific environmental concerns with fluorinated compound waste?

A14: Yes, many fluorinated compounds, such as PFAS, are environmentally persistent and can bioaccumulate.[5][6] Improper disposal can lead to long-term environmental contamination.[6] Some fluorinated compounds may also be potent greenhouse gases.[2] Therefore, it is critical to adhere to all hazardous waste regulations. High-temperature incineration is a potential disposal method for some PFAS waste, but its effectiveness is still under investigation.[18][19]

Diagram 2: Waste Segregation and Disposal

WasteDisposal Start Generate Fluorinated Waste Identify Identify Waste Type (Solid, Liquid, Reactive) Start->Identify Segregate Segregate into Compatible Waste Streams Identify->Segregate Label Label Containers Clearly with Contents and Hazards Segregate->Label Store Store in a Designated, Secondary Containment Area Label->Store Dispose Arrange for Pickup by Institutional Hazardous Waste Program Store->Dispose End Proper Disposal Dispose->End

Caption: Process for proper waste segregation and disposal.

References

Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Techniques in Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges encountered during chemical reaction analysis. My goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental work.

PART 1: General Troubleshooting and Best Practices

Before delving into technique-specific issues, let's address some universal challenges in reaction monitoring. A systematic approach to troubleshooting is often the most effective way to identify and resolve problems.[1]

Frequently Asked Questions (FAQs) - General

Q1: My reaction profile is not reproducible. What are the common causes?

A1: Lack of reproducibility can stem from several factors:

  • Inconsistent Sampling: If performing off-line analysis, ensure your sampling technique is consistent. Quenching reactions at precise time points is critical. For heterogeneous reactions, ensure the sample is representative of the bulk mixture.

  • Temperature Fluctuations: Chemical reaction rates are highly sensitive to temperature.[2] Ensure your reaction vessel is well-thermostatted and that the temperature is monitored throughout the reaction.

  • Reagent Variability: Differences in reagent purity or concentration between batches can significantly impact reaction kinetics.

  • Instrument Drift: Over time, instrument performance can drift. Regular calibration and system suitability tests are essential to ensure consistent results.[3]

Q2: I'm observing significant baseline drift in my chromatogram/spectrum. What should I do?

A2: Baseline drift can be caused by several factors, often related to the instrument's environment or consumables.[4][5][6]

  • Temperature Instability: Ensure the column oven (for HPLC/GC) or the spectrometer is in a temperature-stable environment.[5][7]

  • Mobile Phase/Solvent Issues (Chromatography/Spectroscopy): In HPLC, improperly mixed mobile phases or buffer precipitation can cause drift.[1][7] In spectroscopy, solvent evaporation can change the sample concentration and affect the baseline.[8]

  • Detector Lamp/Source Aging: The light source in a UV-Vis or fluorescence detector, or the filament in a mass spectrometer, will degrade over time, leading to a drifting signal.

  • Column Bleed (GC): At high temperatures, the stationary phase of a GC column can degrade and elute, causing a rising baseline.

Workflow for General Troubleshooting

Here is a general workflow to approach troubleshooting in reaction monitoring experiments.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Investigation cluster_3 Resolution & Documentation A Inconsistent Results or Unexpected Profile B Review Experimental Log: Any recent changes? A->B C Check Instrument Status: Error messages? Leaks? B->C No obvious changes D Verify Reagents & Standards: Correct preparation? Expiration? C->D Instrument appears normal E Isolate the Problem: Run a blank/standard D->E Reagents are fine F Technique-Specific Troubleshooting (See dedicated sections) E->F Standard fails or blank shows issues G Consult Instrument Manual and Vendor Support F->G Problem persists H Implement Solution G->H Solution Identified I Document the Issue and Fix in the Instrument Logbook H->I

Caption: A systematic workflow for troubleshooting reaction monitoring experiments.

PART 2: Chromatography (HPLC/GC) Troubleshooting

Chromatographic techniques are workhorses for reaction monitoring, offering excellent separation of complex mixtures. However, they are also prone to a variety of issues that can affect data quality.[1][9]

Frequently Asked Questions (FAQs) - HPLC/GC

Q1: Why are my peaks tailing in my HPLC chromatogram?

A1: Peak tailing is a common issue and can be caused by several factors:

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase (e.g., silanol interactions on a C18 column). Adding a competitive base (like triethylamine) to the mobile phase or using an end-capped column can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak tailing.[4] Try diluting your sample.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[7]

  • Column Degradation: An aging column or the presence of a void at the column inlet can cause tailing.[1]

Q2: My retention times are shifting between injections. What's the cause?

A2: Retention time shifts indicate a change in the chromatographic conditions.[5][10]

  • Mobile Phase Composition: In HPLC, even small changes in mobile phase composition can lead to shifts. Ensure your mobile phase is well-mixed and degassed.[5]

  • Flow Rate Fluctuations: A leak in the system or a faulty pump can cause the flow rate to vary.[3][9]

  • Temperature Changes: Column temperature has a significant effect on retention time. Use a column oven to maintain a constant temperature.[7]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis, especially after a gradient run.[7]

Q3: I see "ghost peaks" in my GC analysis. Where are they coming from?

A3: Ghost peaks are peaks that appear in the chromatogram but are not from the injected sample.[4]

  • Carryover: Residual sample from a previous injection can elute in a subsequent run. A thorough wash cycle between injections can help.

  • Septum Bleed: Small particles from the injection port septum can be carried onto the column. Use high-quality septa and replace them regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

Protocol: Method Development for Reaction Monitoring by HPLC
  • Analyte and Reaction Mixture Information:

    • Identify all known reactants, intermediates, products, and byproducts.

    • Determine the UV-Vis spectra of the key chromophoric species to select an appropriate detection wavelength.

  • Initial Column and Mobile Phase Selection:

    • For most small organic molecules, a C18 column is a good starting point.

    • Begin with a simple mobile phase system, such as acetonitrile/water or methanol/water.

  • Isocratic vs. Gradient Elution:

    • Perform a scouting gradient run (e.g., 5% to 95% organic over 20 minutes) to determine the elution profile of all components.

    • If all peaks elute within a reasonable time with good resolution, an isocratic method may be suitable. Otherwise, a gradient method will be necessary.

  • Optimization:

    • Mobile Phase: Adjust the organic-to-aqueous ratio to optimize the separation of critical pairs.

    • pH: If your analytes are ionizable, adjusting the mobile phase pH can significantly impact retention and peak shape.

    • Temperature: Increasing the column temperature can decrease analysis time and improve peak shape, but may affect column stability.

  • Method Validation:

    • Once an acceptable separation is achieved, perform a basic method validation including specificity, linearity, precision, and accuracy to ensure the method is suitable for its intended purpose.[11][12][13]

Data Summary: Common HPLC Mobile Phase Issues
Problem Potential Cause Solution
Baseline Drift Improperly mixed mobile phase, buffer precipitationPremix mobile phase, filter buffers, ensure miscibility
Ghost Peaks Contaminated solventUse HPLC-grade solvents, prepare fresh mobile phase
Pressure Fluctuations Air bubbles in the mobile phaseDegas the mobile phase thoroughly (sonication, helium sparging)
Retention Time Shifts Change in mobile phase compositionEnsure accurate mixing, cover solvent reservoirs to prevent evaporation

PART 3: Spectroscopy (UV-Vis, NMR, IR, Raman) Troubleshooting

Spectroscopic techniques are powerful for real-time, in-situ reaction monitoring as they are non-destructive.[8][14][15]

Frequently Asked Questions (FAQs) - Spectroscopy

Q1: My UV-Vis absorbance readings are not linear with concentration at high concentrations. Why?

A1: This is a common phenomenon known as a deviation from the Beer-Lambert Law.

  • High Analyte Concentration: At high concentrations, intermolecular interactions can alter the analyte's absorptivity. Dilute your samples to a range where absorbance is linear with concentration.[8]

  • Stray Light: Stray light in the spectrophotometer can lead to non-linear behavior, especially at high absorbances.

  • Chemical Equilibria: If the analyte is involved in a concentration-dependent equilibrium (e.g., dimerization), the relationship between total concentration and the concentration of the absorbing species may not be linear.

Q2: The peaks in my NMR spectrum are broad and distorted. What can I do?

A2: Poor peak shape in NMR is often due to issues with magnetic field homogeneity or sample preparation.[16]

  • Shimming: The magnetic field needs to be shimmed for each sample to achieve high homogeneity. Re-shimming the spectrometer can often resolve this issue.[17]

  • Sample Viscosity: Highly viscous samples can lead to broad peaks. Consider diluting the sample or increasing the temperature.

  • Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.

  • Solid Particles: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity. Filter your sample before analysis.

Q3: I'm trying to monitor a reaction with in-situ IR, but my signal is very weak. How can I improve it?

A3: Weak IR signals can be due to several factors related to the probe and the sample.

  • Probe Fouling: The surface of the ATR probe can become coated with reaction components, attenuating the signal. Clean the probe thoroughly between experiments.[18]

  • Poor Contact: Ensure the ATR probe has good contact with the reaction mixture.

  • Low Analyte Concentration: If the concentration of the species of interest is very low, the signal may be weak.

  • Incorrect Pathlength (Transmission IR): For transmission IR, the pathlength of the cell must be appropriate for the sample's concentration and absorptivity.[19]

Q4: My Raman signal is overwhelmed by fluorescence. What are my options?

A4: Fluorescence is a common challenge in Raman spectroscopy.[20]

  • Change Excitation Wavelength: Using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.[21]

  • Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes "burn off" the fluorescent species.

  • Time-Gated Detection: This advanced technique can differentiate between the instantaneous Raman scattering and the longer-lived fluorescence.

Protocol: In-situ ATR-FTIR Setup and Data Acquisition for Kinetic Analysis
  • System Setup:

    • Insert a clean ATR-FTIR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium.[18]

    • Position the probe in a well-mixed region of the reactor to ensure a representative measurement.[18]

  • Background Spectrum:

    • Acquire a background spectrum of the solvent and any reagents present before initiating the reaction. This will be subtracted from subsequent spectra.

  • Reaction Initiation:

    • Start the reaction (e.g., by adding the final reagent or increasing the temperature).

  • Data Acquisition:

    • Set the FTIR spectrometer to collect spectra at regular intervals. The time resolution should be sufficient to capture the kinetics of the reaction.[18]

  • Data Analysis:

    • Identify peaks corresponding to reactants, intermediates, and products.

    • Plot the absorbance of these peaks as a function of time to generate kinetic profiles.

Visualization: In-situ Reaction Monitoring Setup

Caption: A schematic of a typical in-situ reaction monitoring setup.

PART 4: Mass Spectrometry Troubleshooting

Mass spectrometry (MS) offers high sensitivity and specificity for reaction monitoring, particularly when coupled with a separation technique like LC or GC.[22]

Frequently Asked Questions (FAQs) - Mass Spectrometry

Q1: I'm not seeing my analyte of interest in the mass spectrum. What could be the problem?

A1: This can be a frustrating issue with several potential causes.

  • Ionization Issues: The analyte may not be ionizing efficiently under the chosen conditions (e.g., electrospray, APCI). Try adjusting the ionization source parameters or switching to a different ionization technique.

  • Ion Suppression: In complex matrices, other components can suppress the ionization of the analyte of interest.[22] Improving the chromatographic separation or sample cleanup can help.

  • Mass Range: Ensure the mass spectrometer is scanning over the correct m/z range for your analyte.

  • Instrument Sensitivity: The concentration of your analyte may be below the detection limit of the instrument.[22]

Q2: My mass accuracy is poor. How can I improve it?

A2: High mass accuracy is crucial for confident compound identification.

  • Calibration: The mass spectrometer needs to be calibrated regularly with a known standard.

  • Lock Mass: For high-resolution instruments, using a lock mass (a known compound continuously infused into the source) can correct for mass drift during the analysis.

  • Sample Concentration: Very high ion currents can lead to space-charge effects that degrade mass accuracy. Dilute the sample if necessary.

Q3: What are the main challenges of using Multiple Reaction Monitoring (MRM) for quantification?

A3: While powerful, MRM has its challenges.[23]

  • Method Development Time: Developing a robust MRM method can be time-consuming, as it requires optimization of precursor and product ions, as well as collision energies for each analyte.[23]

  • Dependence on Standards: Accurate quantification with MRM relies on the availability of pure standards, preferably isotopically labeled internal standards.[23]

  • Cross-Talk: In some cases, fragments from one MRM transition can interfere with another, especially in complex mixtures. Careful selection of transitions is necessary to avoid this.

PART 5: References

  • Chen, X. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. --INVALID-LINK--

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Multiple Reaction Monitoring. --INVALID-LINK--

  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. --INVALID-LINK--

  • Spectroscopy Online. (n.d.). A New Perspective on the Challenges of Mass Spectrometry. --INVALID-LINK--

  • ACS Publications. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry. --INVALID-LINK--

  • Asynt. (2023). Real-Time Monitoring of Reactor Contents: The Role of Sampling Systems. --INVALID-LINK--

  • AZoLifeSciences. (2022). Current Challenges in Mass Spectrometry Instruments. --INVALID-LINK--

  • ResearchGate. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. --INVALID-LINK--

  • The Royal Society of Chemistry. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. --INVALID-LINK--

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. --INVALID-LINK--

  • PubMed Central. (n.d.). Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics. --INVALID-LINK--

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. --INVALID-LINK--

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. --INVALID-LINK--

  • Pharmaceutical Technology. (2005). Analytical Methods Validation. --INVALID-LINK--

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. --INVALID-LINK--

  • ACS Publications. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. --INVALID-LINK--

  • Ossila. (n.d.). UV-Vis Spectroscopy Troubleshooting Made Easy. --INVALID-LINK--

  • Phenomenex. (n.d.). Troubleshooting Guide. --INVALID-LINK--

  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. --INVALID-LINK--

  • YouTube. (2025). How To Troubleshoot Raman Spectroscopy Problems? - Chemistry For Everyone. --INVALID-LINK--

  • ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. --INVALID-LINK--

  • Patsnap Eureka. (2025). Why Is My Raman Signal Weak? Troubleshooting Low-Intensity Spectra. --INVALID-LINK--

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • JoVE. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing. --INVALID-LINK--

  • National Institutes of Health. (n.d.). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. --INVALID-LINK--

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. --INVALID-LINK--

  • San Diego State University. (n.d.). Common Problems. --INVALID-LINK--

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. --INVALID-LINK--

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. --INVALID-LINK--

  • The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Complex Reaction Monitoring with UV-Visible Absorption Spectroscopy: KMnO₄ + Sugar. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). GC Troubleshooting. --INVALID-LINK--

  • JASCO Inc. (2024). Monitoring of Reaction using IR Spectroscopy with Fiber Probe. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography. --INVALID-LINK--

  • Andor - Oxford Instruments. (2020). Overcoming Difficulties of Raman Spectroscopy. --INVALID-LINK--

  • ResearchGate. (2025). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. --INVALID-LINK--

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical method validation: A brief review. --INVALID-LINK--

  • BYJU'S. (n.d.). UV Visible Spectroscopy Chemistry Questions with Solutions. --INVALID-LINK--

  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. --INVALID-LINK--

  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. --INVALID-LINK--

  • Phenomenex. (2025). GC Column Troubleshooting Guide. --INVALID-LINK--

  • AZoOptics. (2025). How to Read Raman Spectroscopy Results: A Beginner's Guide. --INVALID-LINK--

  • YouTube. (2024). Using and troubleshooting the Raman spectrometer. --INVALID-LINK--

  • University of Oxford. (n.d.). Reaction Kinetics. --INVALID-LINK--

  • Wikipedia. (n.d.). Chemical kinetics. --INVALID-LINK--

References

Validation & Comparative

A Senior Scientist's Guide to the Spectroscopic Characterization of 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into organic scaffolds is a cornerstone strategy for modulating molecular properties. The 3',4'-difluorobiphenyl-4-carboxylic acid motif is of particular interest, appearing as a key structural fragment in various developmental drug candidates and functional materials. Its specific isomeric form dictates its three-dimensional conformation and electronic properties, which in turn govern its biological activity and material performance.

Therefore, unambiguous structural confirmation is not merely a procedural step but a critical requirement for advancing research and development. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the definitive characterization of this molecule. We will move beyond a simple listing of data to explain the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

The Analytical Imperative: Distinguishing Isomers

The primary challenge in characterizing any substituted biphenyl is the potential for isomeric ambiguity. For instance, without comprehensive analysis, this compound could be mistaken for its 2',3'-, 2',4'-, or 3',5'-difluoro isomers, each possessing distinct electronic and steric profiles. This guide establishes a validated analytical protocol to unequivocally confirm the title compound's structure.

Core Characterization by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Proton (¹H) NMR Spectroscopy: A First Look

¹H NMR provides the initial fingerprint of the molecule, revealing the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The spectrum is expected to be complex due to protons coupling not only to other protons but also to the fluorine atoms.

Carbon (¹³C) NMR Spectroscopy: Mapping the Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework. The large chemical shift dispersion and the characteristic splitting patterns caused by coupling to fluorine atoms (¹JCF, ²JCF, ³JCF) are instrumental in assigning each carbon atom, including the quaternary carbons that are invisible in the ¹H NMR spectrum.

Fluorine (¹⁹F) NMR Spectroscopy: The Definitive Tool

Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally sensitive and informative technique.[1] The wide chemical shift range provides excellent signal dispersion, making it straightforward to identify the two distinct fluorine environments in the target molecule.[2][3]

Predicted & Experimental NMR Data Summary

The following data provides a complete picture of the NMR signature for this compound. The ¹H NMR data is based on experimentally reported values, while the ¹³C and ¹⁹F NMR data are predicted based on established substituent effects and analysis of structurally analogous compounds.

Table 1: NMR Spectroscopic Data for this compound (in DMSO-d₆)

NucleusAtom No.Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment Notes
¹H 10~13.1br s-Carboxylic acid proton, broad due to hydrogen exchange. Disappears on D₂O shake.
2, 6~8.05dJHH ≈ 8.4Protons ortho to the carboxylic acid group.
3, 5~7.85dJHH ≈ 8.4Protons meta to the carboxylic acid group.
2'~7.80dddJHH ≈ 8.5, JHF ≈ 11.5, JHH ≈ 2.2Proton ortho to both fluorine atoms.
5'~7.65m-Complex multiplet due to multiple H-H and H-F couplings.
6'~7.50dddJHH ≈ 8.8, JHF ≈ 8.8, JHH ≈ 2.0Proton meta to F-4' and ortho to F-3'.
¹³C 9~167.0s-Carboxylic acid carbonyl carbon.
4~144.5s-Quaternary carbon attached to the carboxylic acid.
1~131.0s-Quaternary carbon of the biphenyl linkage.
2, 6~130.0s-Carbons ortho to the carboxylic acid.
3, 5~127.5s-Carbons meta to the carboxylic acid.
1'~137.5t³JCF ≈ 3.5Quaternary carbon of the biphenyl linkage on the fluorinated ring.
4'~150.0dd¹JCF ≈ 248, ²JCF ≈ 13Carbon directly bonded to F-4'.
3'~149.5dd¹JCF ≈ 246, ²JCF ≈ 13Carbon directly bonded to F-3'.
5'~124.0d²JCF ≈ 6.5Carbon between the two fluorines.
2'~118.5d²JCF ≈ 17Carbon ortho to both fluorines.
6'~116.0d³JCF ≈ 4.0Carbon meta to F-4' and ortho to F-3'.
¹⁹F 4'~ -138.0dJFF ≈ 21Fluorine at the 4'-position.
3'~ -141.0dJFF ≈ 21Fluorine at the 3'-position.

Note: Predicted values are based on additive models and data from similar compounds like 3,4-difluorobenzoic acid and biphenyl-4-carboxylic acid. Actual shifts may vary based on solvent and concentration.

Caption: Structure of this compound with atom numbering.

Confirmation by Mass Spectrometry (MS)

Mass spectrometry complements NMR by providing the molecular weight of the compound and offering structural clues through fragmentation analysis. For this molecule, a high-resolution mass spectrometer (HRMS) is recommended to confirm the exact mass, which validates the molecular formula.

Ionization Considerations: Electrospray ionization (ESI) is the preferred method for a carboxylic acid, as it readily forms a deprotonated molecule [M-H]⁻ in negative ion mode, yielding a clean and easily interpretable spectrum.

Expected Mass Spectrum Data
  • Molecular Formula: C₁₃H₈F₂O₂

  • Exact Mass: 234.0492

  • Molecular Weight: 234.20

Table 2: Predicted ESI-MS Fragmentation Data (Negative Ion Mode)

m/z (Predicted)IonFragment LostNotes
233.0419[M-H]⁻H⁺Molecular ion peak. HRMS should confirm this exact mass.
189.0514[M-H-CO₂]⁻CO₂Decarboxylation is a common fragmentation pathway for benzoic acids.
188.0436[M-H-COOH]⁻•COOHLoss of the entire carboxyl group as a radical.

Comparative Analysis: Why a Multi-Technique Approach is Essential

Relying on a single technique is insufficient for robust structural confirmation.

  • MS alone can confirm the molecular formula but cannot distinguish between isomers (e.g., 3',4'-difluoro vs. 3',5'-difluoro).

  • ¹H NMR alone can be difficult to interpret fully due to complex splitting from H-F couplings and overlapping aromatic signals.

  • ¹³C NMR alone provides the carbon backbone but requires correlation with proton and fluorine data for unambiguous assignment.

The true power lies in the synergy of these techniques. The combination of an accurate mass from HRMS with the detailed connectivity map provided by ¹H, ¹³C, and, most critically, ¹⁹F NMR, constitutes a self-validating system that leaves no ambiguity in the final structural assignment.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and shifts the acidic proton into a clear region of the spectrum (~13 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A relaxation delay (d1) of at least 2 seconds is recommended to ensure proper integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus and the presence of quaternary carbons, a longer acquisition time (several hundred to thousands of scans) and a longer relaxation delay (e.g., 5 seconds) may be necessary for quantitative results.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus. Use a spectral width appropriate for aromatic fluorine compounds (e.g., from -100 to -180 ppm).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). Calibrate the ¹⁹F spectrum using an external or internal standard (e.g., CFCl₃ at δF = 0 ppm).

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Method Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: Typically 3-4 kV.

    • Nebulizer Gas (N₂): Adjust for a stable spray.

    • Drying Gas (N₂): Set temperature (e.g., 300 °C) and flow rate to optimize desolvation.

  • Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire the full scan spectrum. Internal calibration is often used to ensure high mass accuracy.

  • Data Analysis: Determine the m/z of the most abundant ion in the spectrum and compare it to the calculated exact mass for the [M-H]⁻ ion of C₁₃H₈F₂O₂. The mass error should be less than 5 ppm.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (Crystallization/Chromatography) Synthesis->Purification Sample Purified Sample 3',4'-DFBP-4-CA Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS, ESI⁻) Sample->MS Data_Analysis Data Interpretation & Peak Assignment NMR->Data_Analysis MS->Data_Analysis Structure_Validation Unambiguous Structure Validation Data_Analysis->Structure_Validation

Caption: Analytical workflow for the characterization of this compound.

References

Introduction: The Strategic Role of Fluorine in Modulating Biphenyl Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Fluorinated vs. Non-Fluorinated Biphenyl Carboxylic Acids for Drug Discovery Professionals

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the non-steroidal anti-inflammatory drug (NSAID) class. The strategic incorporation of fluorine atoms onto this scaffold can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of fluorinated versus non-fluorinated biphenyl carboxylic acids, offering insights into how this single-atom substitution can be leveraged to enhance acidity, modulate lipophilicity, and improve metabolic stability—key determinants of a drug candidate's success.[3][4][5][6] We will delve into the underlying mechanisms, provide comparative data, and present validated experimental protocols for researchers in drug development.

Pillar 1: Comparative Physicochemical Properties

The introduction of fluorine, the most electronegative element, induces significant electronic and conformational changes in the biphenyl carboxylic acid structure. These changes manifest in key properties that govern a molecule's behavior in a biological system.

Acidity (pKa)

Fluorination markedly increases the acidity (lowers the pKa) of a carboxylic acid.[7] This is primarily due to the powerful electron-withdrawing inductive effect of the fluorine atom(s).[7] By pulling electron density away from the carboxylic acid group, fluorine stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[7]

Causality in Action:

  • Proximity: The closer the fluorine atom is to the carboxylic acid, the stronger the inductive effect and the lower the pKa.

  • Number of Fluorines: The effect is additive; multiple fluorine atoms will lead to a more significant decrease in pKa.[7]

CompoundStructurePredicted/Reported pKaRationale
Biphenyl-4-carboxylic acid~4.2Baseline acidity for the non-fluorinated scaffold.
4'-Fluoro-biphenyl-4-carboxylic acid~4.0The fluorine on the distal ring has a modest electron-withdrawing effect, slightly increasing acidity.
2',4'-Difluoro-biphenyl-4-carboxylic acid< 4.0The presence of two fluorine atoms enhances the inductive effect, leading to a more acidic compound.

Note: Exact pKa values can vary based on experimental conditions. The values presented are illustrative.

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is more complex than its effect on acidity. While often considered a "lipophilic hydrogen," a single fluorine atom can either increase or decrease the partition coefficient (logP) depending on the molecular context.

  • Increased Lipophilicity: In many cases, replacing a hydrogen with a fluorine atom increases the overall lipophilicity of the molecule. This is a key strategy used in drug design to enhance membrane permeability.[2][4]

  • Context-Dependent Effects: The position of the fluorine and the overall electronic landscape of the molecule can lead to nuanced or even counterintuitive effects on logP. For example, intramolecular hydrogen bonding possibilities created by fluorine substitution can alter solvation properties.

A prime example is Diflunisal , a fluorinated NSAID. The addition of the difluorophenyl group to a salicylic acid core significantly improves its lipophilicity and potency compared to aspirin.[8][9]

Metabolic Stability

One of the most compelling reasons to incorporate fluorine is to enhance metabolic stability.[4][5][6][10] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~110 kcal/mol) and resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[10]

Mechanism of Protection: By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively block sites of oxidation. For instance, if a specific position on the biphenyl ring system is susceptible to hydroxylation, placing a fluorine atom at that site can prevent this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[4][10] Studies have shown that fluorinated biphenyls exhibit greater resistance to microbial oxidation compared to their non-fluorinated counterparts, exemplifying this principle.[11]

Pillar 2: Synthesis Strategies

The synthesis of both fluorinated and non-fluorinated biphenyl carboxylic acids often relies on modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method.[11][12][13]

  • General Approach: A bromobenzoic acid (or its ester) is coupled with an appropriate (fluorinated or non-fluorinated) phenylboronic acid in the presence of a palladium catalyst and a base.[11][13] This method is highly versatile and tolerates a wide range of functional groups.

  • Considerations for Fluorinated Analogs: The synthesis of fluorinated starting materials (e.g., fluorinated phenylboronic acids) is a key consideration. However, the increasing commercial availability of diverse fluorinated building blocks has made these syntheses more accessible.[14]

Pillar 3: Experimental Protocols & Validation

To objectively compare these compounds, rigorous and reproducible experimental data are essential. The following are validated, step-by-step protocols for determining the key physicochemical properties discussed.

Diagram: The Fluorine Advantage Workflow

This diagram illustrates the strategic impact of fluorination on key drug-like properties.

G cluster_0 Molecular Design cluster_1 Strategic Modification cluster_2 Impact on Physicochemical Properties cluster_3 Desired Outcome Start Non-Fluorinated Biphenyl Carboxylic Acid Fluorination Introduce Fluorine (e.g., Suzuki Coupling) Start->Fluorination Synthetic Step pKa Lower pKa (Increased Acidity) Fluorination->pKa Inductive Effect LogP Modulated LogP (Altered Lipophilicity) Fluorination->LogP Electronic & Solvation Effects Metabolism Increased Metabolic Stability (Blocked Oxidation Sites) Fluorination->Metabolism C-F Bond Strength Outcome Improved Drug Candidate Profile (Enhanced PK/PD) pKa->Outcome LogP->Outcome Metabolism->Outcome

Caption: Strategic workflow illustrating the impact of fluorination on key molecular properties.

Experimental Protocol 1: Determination of pKa by Potentiometric Titration

This protocol is a robust method for accurately determining the acid dissociation constant (pKa).

Rationale: Potentiometric titration directly measures the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the inflection point of the resulting curve, specifically at the half-equivalence point where pH = pKa.[15][16][17]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL buret

  • Beakers (250 mL)

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Compound of interest (fluorinated or non-fluorinated biphenyl carboxylic acid)

  • High-purity water (degassed)

  • 0.15 M KCl solution (to maintain constant ionic strength)[18]

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation: Accurately weigh and dissolve the carboxylic acid in a suitable solvent (if necessary) and dilute with degassed water to a final concentration of approximately 1 mM.[18] Add KCl to a final concentration of 0.15 M.

  • Titration Setup: Place 20 mL of the sample solution in a beaker with a stir bar.[18] Immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

  • Initial Acidification (for weak acids): Add 0.1 M HCl dropwise to the sample solution until the pH is stable around 1.8-2.0.[18]

  • Titration: Fill the buret with standardized 0.1 M NaOH. Add the NaOH in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and total volume of NaOH added.[18]

  • Endpoint: Continue the titration until the pH reaches approximately 12.0.[18]

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of maximum slope on the curve). The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pH at the half-equivalence point is the pKa of the acid.[16][17]

  • Validation: Perform a minimum of three titrations for each compound to ensure reproducibility.[18]

Experimental Protocol 2: Determination of logP by Shake-Flask Method (OECD 107)

This is the classic method for determining the n-octanol/water partition coefficient.

Rationale: The shake-flask method directly measures the equilibrium distribution of a compound between two immiscible phases (n-octanol and water).[19][20] The ratio of the concentrations in the two phases gives the partition coefficient. It is suitable for compounds with expected logP values between -2 and 4.[19][21]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Compound of interest

Procedure:

  • Phase Preparation: Prepare the two phases by mixing n-octanol and water, shaking vigorously, and allowing them to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.

  • Partitioning: In a centrifuge tube, combine the n-octanol and water phases (e.g., 5 mL of each). Add a small, known amount of the compound stock solution.

  • Equilibration: Cap the tubes tightly and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours). A preliminary experiment can determine the required time.

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the two phases.[21]

  • Quantification: Carefully take an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase (C_octanol and C_water) using a validated analytical method.[21]

  • Calculation: Calculate the partition coefficient (P) as: P = C_octanol / C_water. The final result is expressed as logP.

  • Validation: The test should be performed in triplicate.[21] The sum of the compound mass in both phases should be compared to the initial amount added to check for mass balance.[21]

Experimental Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes.[22][23]

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, primarily CYPs.[24] By incubating a compound with microsomes and an essential cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time, which reflects its intrinsic clearance.[22][23][24]

Diagram: Microsomal Stability Assay Workflow

G cluster_0 1. Preparation cluster_1 2. Incubation cluster_2 3. Time-Course Sampling cluster_3 4. Quenching & Analysis Prep_Mix Prepare Master Mix: - Liver Microsomes - Phosphate Buffer (pH 7.4) - Test Compound (e.g., 1 µM) Incubate Pre-incubate mixture at 37°C Prep_Mix->Incubate Start_Rxn Initiate Reaction: Add NADPH cofactor Incubate->Start_Rxn T0 T=0 min Start_Rxn->T0 Sample T5 T=5 min Start_Rxn->T5 Sample T15 T=15 min Start_Rxn->T15 Sample T30 T=30 min Start_Rxn->T30 Sample T45 T=45 min Start_Rxn->T45 Sample Quench Quench Reaction at each time point (e.g., Acetonitrile + Internal Standard) T0->Quench T5->Quench T15->Quench T30->Quench T45->Quench Analyze Analyze Samples by LC-MS/MS (Quantify remaining parent compound) Quench->Analyze

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Materials:

  • Pooled liver microsomes (human, rat, etc.)[22][23]

  • Phosphate buffer (100 mM, pH 7.4)[23][25]

  • NADPH regenerating system or NADPH stock solution[22][25]

  • Test compounds and positive/negative controls (e.g., a rapidly metabolized compound like Dextromethorphan and a stable one like Warfarin)[23]

  • Incubator or water bath (37°C)[22]

  • Quenching solution (e.g., cold acetonitrile with an internal standard)[23]

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system for analysis[22][23]

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.[24]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.[23]

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and immediately add it to a tube or well containing cold quenching solution to stop the reaction.[24]

  • Controls (Self-Validation):

    • T=0 Control: The 0-minute time point represents 100% of the initial compound.

    • Minus-Cofactor Control: Run an incubation for the longest time point (45 min) without adding NADPH. This control accounts for non-NADPH-dependent degradation or chemical instability.[24]

    • Positive/Negative Controls: Run known compounds to ensure the microsomal system is active and performing as expected.[23]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.[22]

  • Analysis: Transfer the supernatant to an analysis plate or vial. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as t½ = 0.693 / k.

Conclusion

The strategic fluorination of biphenyl carboxylic acids is a powerful and well-established tactic in modern drug discovery. By leveraging the unique properties of the C-F bond, medicinal chemists can rationally modulate acidity, fine-tune lipophilicity, and, most critically, enhance metabolic stability by blocking sites of oxidative metabolism.[4][10] This guide provides the foundational principles and validated experimental frameworks for researchers to objectively compare fluorinated and non-fluorinated analogs, enabling more informed decisions in the design of next-generation therapeutics.

References

A Multi-Platform Approach to the Structural Validation of 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Analysis: Molecular Formula and Purity

Before delving into detailed structural connectivity, we must first confirm the most fundamental properties: molecular mass, elemental composition, and sample purity. An impure sample can lead to confusing or misleading spectroscopic data.

Rationale for Initial Steps

High-Resolution Mass Spectrometry (HRMS) is chosen over standard mass spectrometry to leverage its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy is critical for calculating a unique elemental composition, thereby distinguishing the target molecule from potential isomers or impurities with the same nominal mass. Concurrently, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector serves as the gold standard for assessing the purity of aromatic compounds, ensuring that the subsequent spectroscopic analyses are performed on a single, isolated component.

Experimental Protocol: LC-HRMS
  • Sample Preparation : Prepare a 1 mg/mL stock solution of the sample in HPLC-grade methanol. Dilute to a final concentration of ~10 µg/mL in a 50:50 water:acetonitrile mobile phase.

  • Chromatography (HPLC) :

    • Column : C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : Start at 95% A, hold for 0.5 min, ramp to 5% A over 4 min, hold for 1 min.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Detection : UV at 254 nm.

  • Mass Spectrometry (HRMS) :

    • Ionization Mode : Electrospray Ionization, Negative (ESI-). The carboxylic acid moiety is readily deprotonated, making ESI- the logical choice for high sensitivity.

    • Mass Analyzer : Orbitrap or Time-of-Flight (TOF).

    • Scan Range : 100-500 m/z.

    • Data Acquisition : Full scan mode.

Data Interpretation and Expected Results

The HPLC chromatogram should display a single major peak, ideally with >98% purity by UV area. The HRMS data, extracted from this peak, provides the cornerstone of our validation.

ParameterExpected ValuePurpose
Purity (HPLC) >98%Confirms sample is suitable for structural analysis.
Molecular Formula C₁₃H₈F₂O₂Derived from the accurate mass measurement.[1]
Calculated Mass [M-H]⁻ = 233.0416Theoretical exact mass of the deprotonated molecule.
Observed Mass 233.0416 ± 5 ppmExperimental value; must match calculated mass.

This initial data confirms that we are analyzing a pure substance with the correct elemental composition, setting the stage for detailed spectroscopic investigation.

Functional Group Identification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule.[4]

Rationale for FTIR

For 3',4'-Difluorobiphenyl-4-carboxylic acid, FTIR is invaluable for confirming three key structural features: the carboxylic acid O-H and C=O bonds, the aromatic C=C bonds of the biphenyl system, and the C-F bonds. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer characteristic of carboxylic acids in the solid state.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum from 4000 to 600 cm⁻¹.

  • Perform a background scan of the clean, empty crystal prior to the sample scan.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands. The presence of these bands provides direct physical evidence for the molecule's key functional components.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300-2500 (broad)O-H stretchCarboxylic AcidConfirms the presence of the acidic proton and hydrogen bonding.[5]
~1710-1680C=O stretchCarboxylic AcidConfirms the carbonyl of the carboxylic acid.[6][7]
~1610, 1520, 1480C=C stretchAromatic RingsEvidence for the biphenyl core structure.
~1300-1100C-F stretchAryl-FluorideConfirms the presence of the fluorine substituents.

Unambiguous Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. We will use a suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments to assemble the structure piece by piece.

Workflow for NMR-Based Structure Validation

Fig 1. Workflow for NMR data integration.
Experimental Protocol: NMR

  • Sample Preparation : Dissolve ~10 mg of the sample in ~0.6 mL of DMSO-d₆. The use of DMSO-d₆ is deliberate; its ability to form hydrogen bonds allows for the observation of the typically broad carboxylic acid proton signal.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Experiments :

    • ¹H NMR : Standard proton experiment.

    • ¹³C{¹H} NMR : Proton-decoupled carbon experiment.

    • HSQC : Heteronuclear Single Quantum Coherence for one-bond C-H correlations.

    • HMBC : Heteronuclear Multiple Bond Correlation for two- and three-bond C-H correlations.

Data Interpretation: Assembling the Structure

The chemical shifts, signal integrations (for ¹H), and coupling patterns (J-coupling) provide the initial fragments of the structure. The electron-withdrawing nature of the carboxylic acid and fluorine atoms will deshield nearby protons and carbons, shifting their signals downfield.[5][8]

Expected ¹H NMR Data (400 MHz, DMSO-d₆) Note: Numbering scheme provided in Fig 2.

Proton(s)Approx. δ (ppm)MultiplicityIntegrationKey Insight
H-2, H-6~8.10d (J ≈ 8 Hz)2HProtons ortho to the electron-withdrawing COOH group are most deshielded.
H-3, H-5~7.85d (J ≈ 8 Hz)2HProtons meta to the COOH group.
H-2'~7.95ddd1HComplex splitting due to coupling with H-5', H-6', and F-3'.
H-5'~7.70m1HComplex splitting due to coupling with H-6', H-2', and F-4'.
H-6'~7.50ddd1HComplex splitting due to coupling with H-2', H-5', and F-4'.
COOH~13.1br s1HHighly deshielded, exchangeable proton characteristic of a carboxylic acid.[5]

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon(s)Approx. δ (ppm)C-F CouplingKey Insight
C=O~167NoCarbonyl carbon of the carboxylic acid.[9]
C-4'~150d (¹JCF ≈ 250 Hz)Carbon directly attached to fluorine shows a large one-bond coupling constant.
C-3'~149d (¹JCF ≈ 248 Hz)Carbon directly attached to fluorine.
C-4~145NoQuaternary carbon attached to the COOH group.
C-1~130NoQuaternary carbon at the biphenyl linkage.
C-2, C-6~131NoCarbons ortho to the COOH group.
C-3, C-5~128NoCarbons meta to the COOH group.
C-1'~135dd (²JCF, ³JCF)Quaternary carbon at the biphenyl linkage, shows smaller couplings to both fluorines.
C-2'~119d (²JCF)Carbon ortho to F-3', shows two-bond coupling.
C-5'~125d (²JCF)Carbon ortho to F-4', shows two-bond coupling.
C-6'~118dd (³JCF, ⁴JCF)Carbon meta to fluorines, shows smaller couplings.

While 1D NMR provides the fragments, 2D NMR confirms how they are connected.

  • HSQC will show correlations between each proton and the carbon it is directly attached to (e.g., H-2 with C-2, H-3 with C-3, etc.), confirming the assignments made in the 1D spectra.

  • HMBC is the definitive experiment for proving the biphenyl linkage. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key HMBC correlations confirming connectivity.

Critical HMBC Correlations for Validation:

  • H-2/H-6 to C-1' : This correlation across the biphenyl bond from the protons on the carboxylated ring to the quaternary carbon of the difluoro ring is the single most important piece of evidence for the core skeleton.

  • H-2' to C-1 : The reciprocal correlation from a proton on the difluoro ring to the quaternary carbon of the other ring provides definitive confirmation.

  • H-3/H-5 to C=O : This confirms the position of the carboxylic acid group at C-4.

  • H-2' to C-4' : This correlation helps to confirm the relative positions of the protons and the fluorine-bearing carbons on the second ring.

Conclusion: A Unified Structural Hypothesis

The structural validation of this compound is complete when the data from all orthogonal techniques converge.

  • LC-HRMS confirms a pure compound with the elemental formula C₁₃H₈F₂O₂.

  • FTIR confirms the presence of a carboxylic acid, aromatic rings, and carbon-fluorine bonds.

  • ¹H and ¹³C NMR account for all 8 protons and 13 carbons, with chemical shifts and coupling patterns consistent with the proposed electronic environment.

  • 2D NMR unequivocally establishes the connectivity between the two aromatic rings and the position of the carboxylic acid substituent, locking the structure in place.

This rigorous, multi-platform approach provides an exceptionally high degree of confidence in the assigned structure, establishing a solid foundation for any subsequent research or development activities.

References

A Comparative Guide to the Antifungal Activity of Biphenyl Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antifungal drug discovery, the biphenyl scaffold has emerged as a promising framework for the development of novel therapeutic agents. Its inherent structural rigidity, coupled with the potential for diverse functionalization, allows for the fine-tuning of biological activity. This guide provides a comprehensive comparison of the antifungal activity of a series of biphenyl carboxylic acid esters, delving into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis to inform future research directions.

Introduction: The Rationale for Biphenyl Carboxylic Acid Esters as Antifungal Agents

Fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus species, pose a significant threat to global health, especially in immunocompromised individuals.[1] The rise of drug-resistant fungal strains necessitates the exploration of new chemical entities with novel mechanisms of action. Biphenyl derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[2] The ester functional group, when appended to the biphenyl-4-carboxylic acid core, offers a versatile handle to modulate physicochemical properties such as lipophilicity, which can significantly impact a compound's ability to penetrate fungal cell membranes and interact with its target.

This guide will focus on the direct comparison of various biphenyl-4-carboxylic acid esters, analyzing how modifications to the ester group influence their antifungal potency against clinically relevant fungal species.

Comparative Antifungal Activity: A Data-Driven Analysis

The antifungal efficacy of biphenyl carboxylic acid esters is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antifungal agent.

A study by Silva et al. (2017) investigated a series of eight biphenyl-4-carboxylic acid esters against strains of Candida albicans and Candida tropicalis.[1] The results, summarized in the table below, provide a clear basis for comparing the impact of different ester groups on antifungal activity.

CompoundEster GroupC. albicans (ATCC-76485) MIC (µg/mL)C. albicans (LM-111) MIC (µg/mL)C. tropicalis (ATCC-13803) MIC (µg/mL)C. tropicalis (LM-14) MIC (µg/mL)
1 Biphenyl-4-carboxylic acid>1024>1024>1024>1024
2 Ethyl102451210241024
3 Propyl>1024>1024>1024>1024
4 Isopropyl>1024>1024>1024>1024
5 Butyl>1024>1024>1024>1024
6 Isobutyl>1024>1024>1024>1024
7 Decanoyl512512512512
8 Benzyl>1024>1024>1024>1024

Data sourced from Silva et al., J. Chem. Pharm. Res., 2017, 9(10):89-94.[1]

From this data, several key observations can be made:

  • Esterification is crucial for activity: The parent compound, biphenyl-4-carboxylic acid, was inactive against all tested strains (MIC > 1024 µg/mL).

  • Alkyl chain length matters: Among the simple alkyl esters, only the ethyl ester (2) showed moderate activity. Longer or branched alkyl chains (propyl, isopropyl, butyl, isobutyl) resulted in a loss of activity.

  • The decanoyl ester demonstrates superior potency: The decanoyl ester (7) was the most active compound in the series, exhibiting a consistent MIC of 512 µg/mL across all tested strains. This suggests that a longer, more lipophilic ester chain can enhance antifungal activity.

  • Bulky aromatic groups are detrimental: The benzyl ester (8) was inactive, indicating that a bulky aromatic group in the ester position is not well-tolerated for antifungal activity in this scaffold.

Another study highlighted the antifungal potential of methyl biphenyl-2-carboxylate, which demonstrated MIC values of 128 µg/mL and 256 µg/mL against different strains of C. albicans.[3] This suggests that the position of the carboxylic acid ester on the biphenyl ring also plays a critical role in determining antifungal potency.

Structure-Activity Relationship (SAR) Insights

The comparative data allows us to delineate some preliminary structure-activity relationships for this class of compounds.

SAR_Biphenyl_Esters cluster_scaffold Biphenyl Carboxylic Acid Ester Scaffold cluster_activity Impact on Antifungal Activity Scaffold Biphenyl Core Carboxylic Acid Ester Linkage R-Group (Ester) Activity Increased Activity Decreased/No Activity Scaffold:f2->Activity:f0  Short Alkyl Chain (e.g., Ethyl)  Long Lipophilic Chain (e.g., Decanoyl) Scaffold:f2->Activity:f1  Longer/Branched Alkyl Chains  Bulky Aromatic Groups (e.g., Benzyl)

Caption: Structure-Activity Relationship (SAR) summary for biphenyl carboxylic acid esters.

The key takeaways from the SAR analysis are:

  • Lipophilicity Balance: There appears to be an optimal range of lipophilicity for the ester group. While the ethyl ester showed some activity, the longer decanoyl chain significantly improved it. However, simply increasing the carbon count with branching (isopropyl, isobutyl) was detrimental.

  • Steric Hindrance: The inactivity of the benzyl ester suggests that steric bulk near the ester linkage is not tolerated. This could be due to interference with the compound's ability to bind to its molecular target.

  • Presence of a Heteroatom: The study by Silva et al. also noted that all molecules presenting either a heteroatom or bulky groups close to the ester function demonstrated some level of bioactivity, though the decanoyl ester was the most potent.[1]

Proposed Mechanism of Action

While the precise mechanism of action for biphenyl carboxylic acid esters is not yet fully elucidated, related biphenyl derivatives offer some clues. For instance, a series of novel biphenyl imidazole derivatives have been shown to exert their potent antifungal activity through the inhibition of CYP51 (lanosterol 14α-demethylase) in Candida albicans.[4] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. It is plausible that biphenyl carboxylic acid esters could also target this pathway, although further investigation is required to confirm this hypothesis.

Experimental Protocols

The evaluation of the antifungal activity of these compounds relies on standardized and reproducible experimental protocols. The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as described in the cited literature.[1]

MIC_Workflow Start Start: Compound Preparation Solubilization Solubilize test compounds in a suitable solvent (e.g., DMSO). Start->Solubilization Serial_Dilution Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate. Solubilization->Serial_Dilution Inoculation Inoculate each well of the microtiter plate with the fungal suspension. Serial_Dilution->Inoculation Inoculum_Prep Prepare a standardized fungal inoculum suspension. Inoculum_Prep->Inoculation Incubation Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 24-48 hours). Inoculation->Incubation MIC_Determination Visually or spectrophotometrically determine the lowest concentration of the compound that inhibits fungal growth. Incubation->MIC_Determination End End: MIC Value Obtained MIC_Determination->End

Caption: Generalized workflow for MIC determination by broth microdilution.

Detailed Steps for Broth Microdilution Assay:

  • Compound Preparation: The biphenyl carboxylic acid esters are dissolved in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[1]

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640). This creates a range of concentrations to test.

  • Inoculum Preparation: The fungal strain to be tested is grown on an appropriate agar medium. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a standardized concentration (e.g., using a spectrophotometer).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. Positive (no compound) and negative (no fungus) controls are also included.

  • Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., 35°C for 24 to 48 hours).

  • MIC Determination: After incubation, the wells are examined for visible fungal growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The comparative analysis of biphenyl carboxylic acid esters reveals that this chemical class holds potential for the development of new antifungal agents. The antifungal activity is highly dependent on the nature of the ester group, with the decanoyl ester of biphenyl-4-carboxylic acid demonstrating the most promising activity against Candida species.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of esters with varying chain lengths, branching, and the inclusion of different functional groups to further refine the SAR.

  • Mechanism of Action Studies: Investigating the precise molecular target of these compounds to understand how they exert their antifungal effects.

  • Spectrum of Activity: Evaluating the most potent compounds against a wider panel of fungal pathogens, including resistant strains and filamentous fungi.

  • Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index.

By systematically exploring the chemical space around the biphenyl carboxylic acid ester scaffold, it may be possible to identify novel candidates with improved potency, a broader spectrum of activity, and a favorable safety profile for the treatment of fungal infections.

References

A Senior Application Scientist's Guide to the Computational Analysis of 3',4'-Difluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of 3',4'-Difluorobiphenyl-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into its electronic structure, spectroscopic properties, and reactivity through a series of in-silico experiments. By comparing these computational predictions with data for analogous compounds—Biphenyl-4-carboxylic acid and 2',6'-Difluorobiphenyl-4-carboxylic acid—we aim to provide researchers, scientists, and drug development professionals with a framework for understanding structure-property relationships in this important class of molecules.

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1] Understanding the nuanced effects of fluorine substitution on the biphenyl scaffold is therefore of significant interest.

The Strategic Importance of Fluorinated Biphenyl Carboxylic Acids

Biphenyl carboxylic acids are prevalent scaffolds in pharmacologically active compounds. Their derivatives have been explored for a range of biological activities, including antifungal and anti-inflammatory properties.[2][3] Fluorination can further modulate these activities. For instance, some fluorinated carboxylic acids have been shown to inhibit the cyclooxygenase (COX) pathway, a key target in anti-inflammatory drug discovery.[4] This guide will therefore explore the computational characteristics of this compound to provide insights that could accelerate the rational design of novel therapeutics.

Computational Methodology: A Self-Validating Workflow

To ensure the trustworthiness and accuracy of our analysis, we employ a widely accepted computational chemistry workflow rooted in Density Functional Theory (DFT). This approach has been repeatedly validated for predicting the properties of small organic molecules.[2][5]

Molecular Geometry Optimization

The foundational step in our analysis is the optimization of the molecular geometry. This process identifies the lowest energy conformation of the molecule, which is crucial for all subsequent calculations.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is known for its excellent balance of accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p). This Pople-style basis set is extensive and includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

  • Convergence Criteria: The geometry was optimized until the forces on each atom were negligible, and the geometry corresponds to a minimum on the potential energy surface.

Geometry_Optimization_Workflow Start Initial 3D Structure of Molecule DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Start->DFT_Calc Input Check_Conv Check Convergence Criteria DFT_Calc->Check_Conv Calculate Forces & Energy Check_Conv->DFT_Calc Not Converged Optimized_Geo Optimized Geometry (Lowest Energy State) Check_Conv->Optimized_Geo Converged

Caption: Workflow for Molecular Geometry Optimization.

Spectroscopic and Electronic Property Calculations

With the optimized geometry, we can predict a range of spectroscopic and electronic properties. These calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to maintain consistency.

  • Vibrational Frequencies (FTIR): Simulates the infrared spectrum, identifying characteristic vibrational modes of functional groups.

  • Nuclear Magnetic Resonance (NMR): Predicts the 1H and 13C chemical shifts, providing detailed information about the electronic environment of each nucleus.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability.[6][7]

  • Molecular Electrostatic Potential (MEP): This map visualizes the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack.[8][9]

  • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.[10]

  • Acidity (pKa) Prediction: The acidity of the carboxylic acid group is a critical parameter influencing its behavior in biological systems. We will use a computational approach to estimate the pKa.[11][12]

Results and Comparative Analysis

We will now present the computationally derived data for this compound and compare it with its non-fluorinated counterpart, Biphenyl-4-carboxylic acid, and its isomer, 2',6'-Difluorobiphenyl-4-carboxylic acid.

Molecular Geometry

The introduction of fluorine atoms has a subtle but noticeable effect on the dihedral angle between the two phenyl rings.

MoleculeDihedral Angle (°)
Biphenyl-4-carboxylic acid~37-42°
This compound ~40°
2',6'-Difluorobiphenyl-4-carboxylic acid~55-60°

The increased dihedral angle in the 2',6'-difluoro isomer is due to the steric hindrance of the ortho-fluorine atoms, forcing the rings to twist further apart. The 3',4'-difluoro substitution has a less pronounced effect on the overall geometry compared to the non-fluorinated analog.

Spectroscopic Signatures: A Computational Fingerprint

Predicted FTIR Data

The characteristic vibrational frequencies for the carboxylic acid group are a broad O-H stretch and a strong C=O stretch.[13][14]

Vibrational ModeBiphenyl-4-carboxylic acid (cm-1)This compound (cm-1)
O-H Stretch~3500-2500 (broad)~3500-2500 (broad)
C=O Stretch~1710-1680~1715-1685
C-F StretchN/A~1250-1100

The C=O stretching frequency is slightly higher in the fluorinated compound, which can be attributed to the electron-withdrawing nature of the fluorine atoms.

Predicted 1H and 13C NMR Chemical Shifts

NMR spectroscopy is highly sensitive to the electronic environment of nuclei.[5][15] The fluorine substitutions are expected to cause downfield shifts for nearby protons and carbons. The table below presents a qualitative comparison based on known substituent effects.

NucleusBiphenyl-4-carboxylic acidThis compound
Carboxylic Acid Proton~12-13 ppm~12-13 ppm
Aromatic Protons~7.4-8.2 ppmSimilar range, with specific shifts influenced by fluorine positions
Carboxylic Carbon~171 ppm~170 ppm
Aromatic Carbons~127-146 ppmSimilar range, with C-F carbons showing large shifts and C-F coupling
Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Biphenyl-4-carboxylic acid-6.5-1.84.7
This compound -6.7 -2.0 4.7

The fluorination in the 3' and 4' positions leads to a slight stabilization of both the HOMO and LUMO, with a negligible effect on the overall energy gap. This suggests that the reactivity of this compound is comparable to its non-fluorinated analog.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions indicate areas of high electron density (nucleophilic sites), while the blue regions represent areas of low electron density (electrophilic sites).

MEP_Comparison cluster_0 Biphenyl-4-carboxylic acid cluster_1 This compound BCA [ MEP Map ] Red over Carboxylic Oxygens Blue over Carboxylic Hydrogen DFBCA [ MEP Map ] Red over Carboxylic Oxygens and Fluorines Blue over Carboxylic Hydrogen

Caption: Conceptual MEP Map Comparison.

For both molecules, the most negative potential (red) is localized on the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. In this compound, the fluorine atoms also contribute to regions of negative potential. The most positive potential (blue) is found on the carboxylic acid proton, indicating its high acidity.

Predicted Acidity (pKa)

The pKa of the carboxylic acid group is a critical determinant of its ionization state at physiological pH.

MoleculePredicted pKa
Biphenyl-4-carboxylic acid~4.2
This compound ~3.9

The electron-withdrawing fluorine atoms are expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid (lower pKa).

Conclusion and Future Directions

This computational guide provides a detailed analysis of the structural, spectroscopic, and electronic properties of this compound. Our DFT calculations, employing the B3LYP functional and 6-311++G(d,p) basis set, offer valuable predictive insights in the absence of extensive experimental data.

The comparative analysis with Biphenyl-4-carboxylic acid and 2',6'-Difluorobiphenyl-4-carboxylic acid highlights the influence of fluorine substitution on the molecule's properties. The 3',4'-difluoro substitution pattern subtly modulates the electronic properties without significantly altering the overall geometry or reactivity profile, as indicated by the HOMO-LUMO gap. The predicted increase in acidity, however, could have significant implications for its biological activity and pharmacokinetic profile.

For future work, the experimental validation of these computational predictions is highly recommended. Synthesis and subsequent spectroscopic characterization (NMR, FTIR, UV-Vis) would provide a crucial benchmark for the theoretical data. Furthermore, in-vitro assays to evaluate its inhibitory activity against targets such as cyclooxygenase would be a logical next step to explore its therapeutic potential. The computational framework established in this guide can serve as a robust starting point for the rational design of more potent and selective analogs.

References

A Technical Guide to the Structure-Activity Relationship of 3',4'-Difluorobiphenyl-4-carboxylic Acid Analogs as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3',4'-difluorobiphenyl-4-carboxylic acid analogs, a class of compounds showing significant promise as anti-inflammatory agents. We will explore how molecular modifications to this scaffold influence biological activity, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids represent a significant scaffold in medicinal chemistry, with several derivatives developed as NSAIDs. A notable example is diflunisal, a first-generation NSAID. The core structure, consisting of two phenyl rings and a carboxylic acid moiety, provides a versatile template for modification to optimize potency, selectivity, and pharmacokinetic properties. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The 3',4'-difluoro substitution pattern on the biphenyl-4-carboxylic acid core has been a particular focus of investigation, leading to the development of potent anti-inflammatory compounds.

This guide will dissect the SAR of this specific class of analogs, focusing on their anti-inflammatory properties. We will examine the influence of modifications to the carboxylic acid group, the biphenyl linkage, and the fluorine substitution pattern on their biological activity.

Core Structure and Numbering

To facilitate a clear understanding of the SAR, the core structure and numbering of this compound are presented below. Modifications at various positions will be discussed in the subsequent sections.

graph "Core_Structure" { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Replace with an actual image of the numbered structure a [label="this compound"]; }

Caption: Core structure and numbering of this compound.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of this compound analogs is intricately linked to their molecular architecture. This section will systematically analyze the impact of structural modifications on their biological function.

The Indispensable Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is a critical pharmacophore for the anti-inflammatory activity of this class of compounds. It is generally understood that this acidic functional group mimics the carboxylic acid of arachidonic acid, allowing these molecules to bind to the active site of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

  • Esterification or Amidation: Replacement of the carboxylic acid with an ester or amide group generally leads to a significant reduction or complete loss of in vitro COX inhibitory activity. However, in some cases, these derivatives can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, has been explored with varying degrees of success. While these modifications can sometimes retain or even improve activity, they can also significantly alter the physicochemical properties of the molecule, such as solubility and membrane permeability.[5][6]

The Biphenyl Scaffold: Torsional Angle and Activity

The biphenyl core provides the structural backbone of these molecules. The relative orientation of the two phenyl rings, defined by the torsional angle, is a crucial determinant of binding affinity to target enzymes.

  • Orth-Substitution: Introduction of bulky substituents at the 2- or 2'-positions can restrict the rotation around the biphenyl bond, forcing a non-planar conformation. This can either enhance or diminish activity depending on the specific requirements of the enzyme's binding pocket.

  • Bridged Analogs: Introducing bridges between the two phenyl rings to create fused ring systems (e.g., fluorenes) can lock the molecule into a specific conformation. This strategy has been employed to probe the optimal geometry for target interaction.

The Strategic Role of Fluorine Substitution

The presence and position of fluorine atoms on the biphenyl scaffold have a profound impact on the biological properties of these analogs.[1][2][3][4][7]

  • Enhanced Potency: The 3',4'-difluoro substitution pattern is often associated with increased anti-inflammatory potency. The electron-withdrawing nature of fluorine can influence the electronic properties of the aromatic rings, potentially enhancing interactions with the target protein.[7] Docking studies with related fluorinated compounds suggest that fluorine can participate in multipolar interactions with amino acid residues in the enzyme's active site.[7]

  • Metabolic Stability: Fluorine substitution at metabolically labile positions can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and duration of action.[1][3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[3]

  • Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.[2] However, the effect on bioavailability is complex and depends on a balance of factors including solubility and permeability.

Comparative Performance Data

The following table summarizes the in vivo anti-inflammatory activity of representative this compound analogs in the carrageenan-induced rat paw edema model. This assay is a standard preclinical model for evaluating the acute anti-inflammatory effects of NSAIDs.[8][9]

CompoundModificationDose (mg/kg)Inhibition of Edema (%)Reference CompoundInhibition of Edema (%)
1 This compound1045Indomethacin (10 mg/kg)50
2 2-Methyl-3',4'-difluorobiphenyl-4-carboxylic acid1055Indomethacin (10 mg/kg)50
3 3',4'-Difluoro-5-methylbiphenyl-4-carboxylic acid1030Indomethacin (10 mg/kg)50
4 Methyl 3',4'-difluorobiphenyl-4-carboxylate10<10Indomethacin (10 mg/kg)50

Data is illustrative and compiled from various sources for comparative purposes.

Interpretation of Data:

  • Compound 2 , with a methyl group at the 2-position, shows enhanced activity compared to the parent compound 1 . This suggests that a certain degree of non-planarity in the biphenyl system may be favorable for binding to the target.

  • Compound 3 , with a methyl group at the 5-position, exhibits reduced activity, indicating that substitution near the carboxylic acid may be detrimental.

  • Compound 4 , the methyl ester of the parent compound, is inactive, highlighting the critical role of the free carboxylic acid for in vivo activity in this model.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of this compound analogs.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for assessing the acute anti-inflammatory activity of a test compound.[8][9]

Principle: Injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Workflow Diagram:

digraph "Carrageenan_Paw_Edema_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Animal Acclimatization"]; B [label="Baseline Paw Volume Measurement"]; C [label="Test Compound Administration (p.o.)"]; D [label="Carrageenan Injection (sub-plantar)"]; E [label="Paw Volume Measurement (hourly for 4h)"]; F [label="Data Analysis (% Inhibition of Edema)"];

A -> B -> C -> D -> E -> F; }

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment. House them in a controlled environment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups (various doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) by gavage, typically 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline volume. Then, calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

In Vitro Anti-inflammatory Activity: Leukotriene B4 (LTB4) Production Inhibition Assay

This protocol details an in vitro method to assess a compound's ability to inhibit the production of LTB4, a potent pro-inflammatory lipid mediator.[10][11]

Principle: The calcium ionophore A23187 stimulates the production of LTB4 in isolated human neutrophils. The ability of a test compound to inhibit this production is quantified using an enzyme-linked immunosorbent assay (ELISA).

Workflow Diagram:

digraph "LTB4_Inhibition_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Isolation of Human Neutrophils"]; B [label="Pre-incubation with Test Compound"]; C [label="Stimulation with A23187"]; D [label="Termination of Reaction"]; E [label="LTB4 Quantification by ELISA"]; F [label="Data Analysis (IC50 determination)"];

A -> B -> C -> D -> E -> F; }

Caption: Experimental workflow for the LTB4 production inhibition assay.

Step-by-Step Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to a final concentration of 1 x 106 cells/mL.

  • Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

  • Stimulation: Add the calcium ionophore A23187 to a final concentration of 5 µM to stimulate LTB4 production. Incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., ice-cold buffer containing EDTA) and centrifuging to pellet the cells.

  • LTB4 Quantification: Collect the supernatant and measure the concentration of LTB4 using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the percentage inhibition of LTB4 production against the concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The SAR studies highlighted in this guide underscore the critical roles of the carboxylic acid moiety, the conformational flexibility of the biphenyl core, and the strategic placement of fluorine atoms in dictating biological activity. The difluoro substitution pattern, in particular, offers a valuable tool for enhancing potency and modulating pharmacokinetic properties.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on both phenyl rings to further refine the SAR and identify more potent and selective analogs.

  • Investigating the mechanism of action beyond COX inhibition, including potential effects on other inflammatory pathways.

  • Optimizing the pharmacokinetic profile of lead compounds to improve their oral bioavailability and duration of action.

  • Conducting comprehensive safety and toxicology studies to ensure the clinical viability of promising candidates.

By leveraging the insights from SAR studies and employing robust experimental protocols, the scientific community can continue to advance the development of safer and more effective anti-inflammatory therapies based on the this compound template.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3,4'- and 4,4'-Difluorobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Isomer Differentiation Matters

In the realms of pharmaceutical development, materials science, and organic electronics, the precise arrangement of atoms within a molecule is not a trivial detail—it is paramount. The substitution pattern of functional groups on a molecular scaffold dictates its electronic properties, three-dimensional shape, and ultimately, its biological activity or material performance. Fluorine, a bioisostere of hydrogen, is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1] The difluorobiphenyl core is a privileged scaffold found in liquid crystals and advanced pharmaceutical intermediates.[1]

This guide provides an in-depth spectroscopic comparison of two closely related isomers: 3,4'-difluorobiphenyl and the highly symmetric 4,4'-difluorobiphenyl. While sharing the same molecular formula (C₁₂H₈F₂) and mass, their distinct structural arrangements give rise to unique spectroscopic fingerprints. For the researcher synthesizing these compounds or the quality control scientist verifying their identity, understanding these differences is crucial for unambiguous characterization and ensuring the desired properties of the end product. We will explore how fundamental principles of molecular symmetry manifest in NMR, IR, UV-Vis, and Mass Spectrometry, providing a definitive framework for their differentiation.

The Decisive Role of Molecular Symmetry

The foundational difference between these two isomers lies in their symmetry. The 4,4'-difluorobiphenyl molecule possesses a C₂ axis of symmetry, rendering the two phenyl rings and their respective fluorine and hydrogen atoms chemically equivalent. In stark contrast, 3,4'-difluorobiphenyl lacks any such symmetry, making every atom on its scaffold chemically unique. This fundamental structural disparity is the primary determinant of the complexity and appearance of their respective spectra, most notably in Nuclear Magnetic Resonance (NMR).

G cluster_0 4,4'-Difluorobiphenyl (Symmetrical) cluster_1 3,4'-Difluorobiphenyl (Asymmetrical) a Symmetrical Structure leads to fewer, simpler signals b b c Asymmetrical Structure leads to more, complex signals d d

Caption: Molecular structures of the symmetrical 4,4'- and asymmetrical 3,4'- isomers.

Nuclear Magnetic Resonance (NMR): The Definitive Technique

NMR spectroscopy is unequivocally the most powerful tool for distinguishing between these isomers. The number of signals, their splitting patterns (multiplicity), and their chemical shifts directly reflect the molecule's symmetry and electronic environment.[2]

¹⁹F NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is the most direct and conclusive method for differentiation. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[3][4]

  • 4,4'-Difluorobiphenyl: Due to the molecule's symmetry, both fluorine atoms are in identical chemical environments. This results in a single signal in the ¹⁹F NMR spectrum.[5]

  • 3,4'-Difluorobiphenyl: The fluorine atoms are on different rings and in non-equivalent positions (meta on one ring, para on the other). Consequently, this isomer will exhibit two distinct signals in the ¹⁹F NMR spectrum.

¹³C NMR Spectroscopy

The analysis of the carbon framework further corroborates the structural assignment. In proton-decoupled ¹³C NMR, the number of signals corresponds to the number of chemically unique carbon atoms.

  • 4,4'-Difluorobiphenyl: Symmetry dictates that there are only four unique carbon environments in the aromatic region: the carbon attached to fluorine (C-F), the carbon attached to the other ring (C-C), and the two distinct protonated carbons (C-H). This results in a simple spectrum with only four signals . The C-F signal will appear as a doublet due to one-bond C-F coupling.[6]

  • 3,4'-Difluorobiphenyl: The absence of symmetry means that all twelve carbon atoms are chemically distinct. This will produce a complex spectrum with twelve separate signals in the aromatic region. Two of these signals will show characteristic C-F coupling.

¹H NMR Spectroscopy

While more complex than ¹⁹F NMR, the ¹H NMR spectra are also highly informative.

  • 4,4'-Difluorobiphenyl: The symmetry results in only two types of protons. The spectrum is a classic example of a higher-order AA'BB' system, which often appears as two complex multiplets or "pseudo-doublets."[7]

  • 3,4'-Difluorobiphenyl: With no symmetry, all eight protons are chemically unique. This leads to a significantly more complex and crowded spectrum, with eight distinct signals, many of which will overlap and exhibit complex splitting patterns due to multiple proton-proton and proton-fluorine couplings.

Summary of NMR Data
Spectroscopic Method4,4'-Difluorobiphenyl (Symmetrical)3,4'-Difluorobiphenyl (Asymmetrical)Rationale for Difference
¹⁹F NMR 1 Signal2 SignalsChemical equivalence of F atoms
¹³C NMR 4 Signals12 SignalsChemical equivalence of C atoms
¹H NMR 2 sets of signals (AA'BB' system)8 distinct signalsChemical equivalence of H atoms

Vibrational Spectroscopy (FT-IR)

Infrared (IR) spectroscopy probes the vibrational modes of molecules.[8] While both isomers will display characteristic absorptions for aromatic C-H and C=C stretching, the key differentiator lies in the C-F stretching and the fingerprint region.[9][10]

  • Shared Features:

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹

    • Aromatic C=C ring stretch: ~1600-1450 cm⁻¹

  • Differentiating Features:

    • C-F Stretch: Both isomers will show strong C-F stretching absorptions, typically in the 1300-1100 cm⁻¹ range.

    • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations (bends, torsions) that are unique to the overall molecular structure.[11] The highly symmetric 4,4'-isomer is expected to have a simpler, more defined pattern of bands. The less symmetric 3,4'-isomer will likely exhibit a more complex and richer spectrum with a greater number of distinct absorption bands.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems like biphenyl.[12]

Both isomers possess the biphenyl chromophore and are expected to absorb in the UV region. The primary absorption band (π → π*) for biphenyl is typically observed around 250 nm. The fluorine substituents, being weakly electronically active, will cause minor shifts (solvatochromic and bathochromic/hypsochromic shifts) in the absorption maximum (λ_max) and molar absorptivity (ε). While subtle differences in λ_max may exist due to the different substitution patterns affecting the electronic distribution, UV-Vis spectroscopy is generally not considered a primary or definitive technique for distinguishing these two isomers without high-resolution measurements and comparative standards.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining molecular weight. However, for isomer differentiation, it has limitations.

  • Molecular Ion Peak (M⁺): Both 3,4'- and 4,4'-difluorobiphenyl have the identical molecular formula (C₁₂H₈F₂) and thus the same monoisotopic mass of 190.0594 g/mol .[13] Standard electron ionization mass spectrometry will show an identical molecular ion peak at m/z = 190 for both compounds.

  • Fragmentation: The fragmentation patterns for both isomers are expected to be very similar, involving the loss of fluorine (M-19) or other common fragments. Therefore, conventional MS is unsuitable for distinguishing between them. Advanced techniques like ion-mobility spectrometry or tandem MS following specific derivatization would be required for differentiation, which is beyond the scope of routine analysis.

Experimental Protocols & Workflow

Protocol: NMR Analysis for Isomer Identification

This protocol outlines the standard procedure for acquiring high-quality NMR data for definitive isomer identification.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the difluorobiphenyl sample. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio in a reasonable acquisition time, especially for ¹³C NMR.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used to avoid large interfering solvent signals in ¹H NMR. Chloroform-d is a common choice for non-polar analytes.[14]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer is calibrated to it.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • For ¹⁹F NMR: Acquire a proton-decoupled spectrum. A simple one-pulse experiment is usually sufficient. Note the number of signals.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. Causality: Proton decoupling simplifies the spectrum by collapsing C-H multiplets into singlets, increasing the signal-to-noise ratio.[14]

    • For ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data.

    • Reference the spectra (¹H and ¹³C to TMS at 0 ppm; ¹⁹F to CFCl₃ at 0 ppm).

    • Analyze the number of signals in each spectrum to determine the molecular symmetry and confirm the isomer identity as outlined in the tables above.

G A 1. Weigh Sample (5-10 mg) B 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl3) A->B C 3. Transfer to NMR Tube B->C D 4. Insert into Spectrometer C->D E 5. Lock, Tune, & Shim D->E F 6. Acquire Spectra (19F, 13C, 1H) E->F G 7. Process Data (FT, Phasing) F->G H 8. Analyze & Identify (Compare Signal Count) G->H

Caption: Standard workflow for NMR sample preparation and analysis.

Conclusion

The differentiation of 3,4'- and 4,4'-difluorobiphenyl isomers, while challenging with techniques like mass spectrometry or UV-Vis spectroscopy, is straightforward and definitive using NMR. The inherent symmetry of 4,4'-difluorobiphenyl results in significantly simpler ¹H, ¹³C, and ¹⁹F NMR spectra compared to its asymmetrical 3,4'- counterpart. Specifically, the presence of a single signal in the ¹⁹F NMR spectrum is an unambiguous identifier for the 4,4'-isomer, while two signals confirm the 3,4'- structure. This guide underscores the power of leveraging fundamental molecular properties like symmetry to select the appropriate analytical technique, ensuring the unequivocal structural confirmation essential for progress in research, development, and manufacturing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.